4-Bromo-2-chloro-5-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJYJRZGHXOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650245 | |
| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-63-3 | |
| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-2-chloro-5-fluoroaniline
CAS Number: 1000572-63-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-fluoroaniline, a key halogenated aniline intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, safety and handling protocols, and its role in the synthesis of complex organic molecules.
Chemical and Physical Properties
This compound is a polysubstituted aniline derivative. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1000572-63-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₄BrClFN | [2][7] |
| Molecular Weight | 224.46 g/mol | [2][7] |
| Appearance | Not explicitly available; related compounds are crystalline solids. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source(s) |
| ¹H NMR | Spectral data is available. | [8] |
| FT-IR | Spectral data is available. | [8] |
| Mass Spectrometry | Data not available for this specific isomer. |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by the electronic effects of the halogen substituents and the amino group. The amino group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of further chemical transformations.
The bromine atom, in particular, can serve as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds for drug candidates.
Applications in Drug Development
Halogenated anilines are crucial intermediates in the pharmaceutical industry due to their prevalence in the structures of many active pharmaceutical ingredients (APIs). The presence of halogens can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound serves as a valuable precursor for the synthesis of complex heterocyclic and carbocyclic compounds. It is particularly noted for its use in N-heterocyclic carbene (NHC)-catalyzed reactions to generate α,β-unsaturated acylazoliums, which are key intermediates in the enantioselective synthesis of various bioactive molecules.[9]
While the specific APIs derived from this compound are not explicitly detailed in the available literature, its structural motifs are found in a wide range of therapeutic agents, suggesting its potential as a key building block in the discovery of new drugs.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general role of this compound as a building block in drug discovery and a generalized workflow for its potential synthesis and subsequent functionalization.
Caption: Role of this compound in Drug Discovery.
Caption: Generalized Experimental Workflow.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available from various chemical suppliers.[1][10][11] It is essential to consult the SDS for detailed information on hazards, handling precautions, and emergency procedures.
Table 3: GHS Hazard Information (Based on a similar isomer, 4-Bromo-5-chloro-2-fluoroaniline)
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This hazard information is for a structurally similar compound and should be used for guidance only. Always refer to the specific SDS for CAS number 1000572-63-3.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation of dust or vapors is likely.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research. Its unique substitution pattern provides multiple reactive sites for the construction of novel drug candidates. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet. Further research into the specific synthetic applications and biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. This compound CAS#: 1000572-63-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(1000572-63-3)FT-IR [chemicalbook.com]
- 9. aablocks.com [aablocks.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Weight of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The document outlines its physicochemical properties, experimental protocols for molecular weight determination, and the fundamental principles of its calculation.
Physicochemical Data Summary
The accurate determination of molecular weight is a critical first step in the characterization of any chemical entity. For this compound, the key quantitative data is summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₆H₄BrClFN | PubChem |
| Average Molecular Weight | 224.46 g/mol | PubChem[1] |
| Monoisotopic Mass | 222.91997 Da | PubChem[1] |
| CAS Number | 1000572-63-3 | AOBChem |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing highly accurate molecular weight information.[2][3] The following is a generalized protocol for the determination of the molecular weight of a small organic molecule like this compound.
Objective: To determine the molecular weight of this compound using mass spectrometry.
Materials and Equipment:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Syringe and infusion pump (for direct infusion) or a liquid chromatography system
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small quantity of this compound in an appropriate solvent.
-
Ionization: The sample is introduced into the mass spectrometer's ion source. For this type of molecule, electrospray ionization (ESI) is a common and effective method.[2] The molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺.
-
Mass Analysis: The generated ions are then guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified in the mass spectrum.[4] For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern, which can be used to confirm the elemental composition. The peak corresponding to the most abundant isotopes is used to determine the monoisotopic mass.
Conceptual Workflow and Visualizations
The molecular weight of a compound is fundamentally derived from its elemental composition. The following diagrams illustrate the logical relationship for calculating the molecular weight and a typical experimental workflow.
Caption: Calculation of the molecular weight from the atomic weights.
Caption: A typical experimental workflow for mass spectrometry.
References
An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1000572-63-3 Molecular Formula: C₆H₄BrClFN Molecular Weight: 224.46 g/mol
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative with potential applications in pharmaceutical and chemical research. Due to its specific substitution pattern, this compound serves as a valuable building block in the synthesis of more complex molecules.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties. It is important to note that some closely related isomers possess different physical characteristics, underscoring the need for precise identification based on its CAS number.
| Property | Value | Source |
| CAS Number | 1000572-63-3 | [1][2][3] |
| Molecular Formula | C₆H₄BrClFN | [1][3] |
| Molecular Weight | 224.46 g/mol | [1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
Potential Synthetic Workflow:
A plausible synthetic route could involve the sequential halogenation of a suitable aniline or nitrobenzene derivative. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming halogens. The final step would likely be the reduction of a nitro group to the aniline functionality.
Caption: A generalized synthetic workflow for preparing polysubstituted anilines.
The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular scaffolds for drug discovery.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of similar compounds, such as 4-bromo-2-chloroaniline, can provide a foundational approach.
General Procedure for the Synthesis of a Halogenated Aniline (Illustrative Example):
-
Starting Material Preparation: Dissolve the appropriate aniline precursor in a suitable solvent mixture (e.g., acetic acid and water).
-
Halogenation: Add the halogenating agent (e.g., a source of bromine) to the reaction mixture, often in the presence of a catalyst. The reaction temperature and time are critical parameters that need to be optimized.
-
Work-up: After the reaction is complete, the product is typically extracted from the reaction mixture using an organic solvent.
-
Purification: The crude product is then purified using techniques such as column chromatography to yield the desired halogenated aniline.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the four different substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts would be significantly affected by the attached halogens and the amino group.
-
FT-IR: The infrared spectrum would likely show characteristic N-H stretching vibrations for the primary amine group, as well as C-N and C-halogen stretching bands.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (224.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Research and Drug Development
Polysubstituted anilines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The specific arrangement of bromo, chloro, and fluoro substituents in this compound makes it a potentially valuable building block for the development of novel pharmaceuticals and agrochemicals.[4] The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.
Logical Relationship in Drug Discovery:
Caption: The role of building blocks in the drug discovery process.
Safety and Handling
This compound is classified as a hazardous substance. Based on information for isomeric compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Synthesis of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-2-chloro-5-fluoroaniline, a halogenated aniline derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a three-step process commencing from the readily available starting material, 2-chloro-5-fluoroaniline. The described methodologies are based on established organic chemistry principles and analogous transformations reported in the scientific literature.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence involving:
-
N-Acetylation: Protection of the amino group of 2-chloro-5-fluoroaniline as an acetanilide. This step is crucial to moderate the reactivity of the aniline and to direct the subsequent electrophilic aromatic substitution (bromination) selectively to the para position of the amino group.
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of the N-(2-chloro-5-fluorophenyl)acetamide intermediate. The strong ortho-, para-directing effect of the acetamido group is expected to favor the formation of the desired 4-bromo isomer.
-
Hydrolysis (Deacetylation): Removal of the acetyl protecting group under acidic or basic conditions to yield the final product, this compound.
The overall transformation is depicted in the following reaction scheme:
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are generalized procedures based on known transformations of similar substrates. Researchers should optimize these conditions for specific laboratory settings and scales.
Step 1: Synthesis of N-(2-chloro-5-fluorophenyl)acetamide
This procedure is adapted from standard N-acetylation methods for anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-5-fluoroaniline | 145.56 | 10.0 g | 0.0687 |
| Acetic anhydride | 102.09 | 7.7 mL | 0.0824 |
| Glacial acetic acid | 60.05 | 50 mL | - |
| Sodium acetate | 82.03 | 5.6 g | 0.0683 |
| Deionized water | 18.02 | 500 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0687 mol) of 2-chloro-5-fluoroaniline in 50 mL of glacial acetic acid.
-
To this solution, add 5.6 g (0.0683 mol) of sodium acetate.
-
Slowly add 7.7 mL (0.0824 mol) of acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude N-(2-chloro-5-fluorophenyl)acetamide in a vacuum oven at 60 °C.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Expected Yield: 85-95%
Step 2: Synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide
This procedure is based on the regioselective bromination of activated aromatic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-chloro-5-fluorophenyl)acetamide | 187.59 | 10.0 g | 0.0533 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.5 g | 0.0534 |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 10.0 g (0.0533 mol) of N-(2-chloro-5-fluorophenyl)acetamide in 100 mL of acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 9.5 g (0.0534 mol) of N-Bromosuccinimide (NBS) in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude N-(4-bromo-2-chloro-5-fluorophenyl)acetamide by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Expected Yield: 70-85%
Step 3: Synthesis of this compound
This procedure involves the acidic hydrolysis of the acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 266.49 | 10.0 g | 0.0375 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Hydroxide (50% w/v aq. solution) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g (0.0375 mol) of N-(4-bromo-2-chloro-5-fluorophenyl)acetamide in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the completion of the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the dropwise addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Expected Yield: 80-90%
Experimental Workflow and Data Presentation
Experimental Workflow Diagram
The general workflow for each synthetic step, from reaction setup to product isolation and purification, is illustrated below.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The values for the target molecule and its intermediates are based on typical yields for analogous reactions.
| Compound | Step | Starting Material | Molar Mass ( g/mol ) | Expected Yield (%) | Purity (%) |
| N-(2-chloro-5-fluorophenyl)acetamide | 1 | 2-chloro-5-fluoroaniline | 187.59 | 85-95 | >95 (after recrystallization) |
| N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 2 | N-(2-chloro-5-fluorophenyl)acetamide | 266.49 | 70-85 | >98 (after chromatography) |
| This compound | 3 | N-(4-bromo-2-chloro-5-fluorophenyl)acetamide | 224.44 | 80-90 | >98 (after recrystallization) |
Conclusion
This technical guide provides a robust and logical synthetic pathway for the preparation of this compound. The described three-step process, involving N-acetylation, regioselective bromination, and subsequent deprotection, is based on well-established chemical transformations. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important halogenated aniline derivative. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Analysis of 4-Bromo-2-chloro-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-chloro-5-fluoroaniline. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. These methodologies are based on standard practices for similar halogenated aromatic amines and are intended to guide researchers in their own data acquisition and analysis. Placeholder tables for key spectroscopic data are provided to illustrate the recommended format for data presentation once it is obtained. Additionally, a generalized workflow for the spectroscopic analysis of a chemical compound is presented visually using a Graphviz diagram.
Introduction
This compound is a substituted aromatic amine of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and other complex organic molecules. Its specific substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts unique electronic and steric properties that are valuable in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
This guide addresses the current gap in publicly available, consolidated spectroscopic data for this compound. While direct experimental spectra are not readily found in the literature, this document provides robust, generalized experimental protocols that can be readily adapted by researchers to obtain the necessary data.
Molecular Structure
IUPAC Name: this compound
Chemical Formula: C₆H₄BrClFN
Molecular Weight: 224.46 g/mol
CAS Number: 1000572-63-3
(Insert Chemical Structure Image of this compound here)
Spectroscopic Data (Hypothetical Placeholder)
Please note: The following tables are placeholders to illustrate the recommended data presentation format. Experimental data for this compound is not currently available in the public domain based on extensive searches.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with expected analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Analysis:
-
The acquired sample spectrum is automatically ratioed against the background spectrum.
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups and bond vibrations (e.g., N-H stretches, C-H aromatic stretches, C=C aromatic ring stretches, and C-X (halogen) stretches).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or an electrospray ionization (ESI) source.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is infused directly into the ESI source or injected via a liquid chromatograph.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typical for anilines to observe the [M+H]⁺ ion.
-
Scan Range: A suitable range to include the expected molecular ion, e.g., m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas (N₂): Flow and pressure optimized for stable spray.
-
Drying Gas (N₂): Flow and temperature optimized for desolvation.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ in GC-MS or [M+H]⁺ in ESI-MS). The presence of bromine and chlorine will result in a characteristic isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic losses of substituents or parts of the molecule. This can provide further structural confirmation. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and any fragment ions containing these halogens.
Workflow and Data Relationship Diagram
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2-chloro-5-fluoroaniline. This document serves as a comprehensive resource, offering predicted spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow. Due to the limited availability of public experimental NMR data for this specific compound, the spectral values presented herein are based on validated computational prediction methods.
Introduction
This compound is a halogenated aromatic amine, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. A thorough structural elucidation is paramount for its application in drug development and materials science. NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that account for the complex electronic effects of the bromine, chlorine, and fluorine substituents on the aniline scaffold.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.35 | Doublet (d) | ⁴J(H-F) ≈ 6.5 |
| H-6 | 7.10 | Doublet (d) | ³J(H-F) ≈ 9.0 |
| NH₂ | 4.5 (broad) | Singlet (s) | - |
Note: The chemical shift of the amine (NH₂) protons is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-NH₂) | 142.5 | ~4 |
| C-2 (C-Cl) | 118.0 | ~22 |
| C-3 | 120.0 | ~4 |
| C-4 (C-Br) | 109.5 | ~28 |
| C-5 (C-F) | 158.0 | ~245 |
| C-6 | 115.5 | ~10 |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure and the IUPAC numbering scheme for this compound, which is used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar aromatic compounds due to its good dissolving power and relatively clean spectral window. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
Experimental and Data Processing Workflow
The logical workflow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in research and drug development. The presented predicted data, in conjunction with the detailed experimental protocols, offers a robust framework for the structural analysis and quality control of this important chemical intermediate. While experimental verification is always recommended, this guide serves as a valuable predictive and methodological resource.
A Comprehensive Technical Guide to the Purity Analysis of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-2-chloro-5-fluoroaniline, a critical starting material and intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of synthetic processes and the safety of final drug products.
Introduction
This compound is a halogenated aromatic amine frequently utilized in the synthesis of complex organic molecules, including C5a receptor inhibitors and polychlorinated biphenyls (PCBs) for research purposes.[1][2] The isomeric purity and the presence of residual solvents, starting materials, or by-products can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a drug development program. This document outlines the key analytical techniques for a robust purity assessment of this compound.
Analytical Methodologies
A multi-faceted analytical approach is recommended to ensure a comprehensive purity assessment. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of this compound and quantifying any related substance impurities. A reverse-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time of Main Peak | ~15.2 min (Typical) |
| Relative Retention Time of Impurity 1 | ~0.85 |
| Relative Retention Time of Impurity 2 | ~1.10 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and potential by-products from the synthesis of this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 223, 225, 144, 116 |
| Potential Isomeric Impurity | ~12.2 | 223, 225, 144, 116 |
| Dichlorobenzene (example solvent) | ~5.8 | 146, 148, 111, 75 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation and can be used for a quantitative purity assessment (qNMR) against a certified internal standard. Both ¹H and ¹⁹F NMR are highly relevant for this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquisition of a standard proton spectrum to observe the aromatic and amine protons.
-
Integration of signals can provide relative ratios of the main component to impurities if their signals are resolved.
-
-
¹⁹F NMR:
-
A proton-decoupled fluorine spectrum will show a single resonance for the fluorine atom, which is sensitive to its chemical environment. Isomeric impurities may be readily detected.
-
-
Quantitative NMR (qNMR):
-
An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
The purity is calculated by comparing the integral of a signal from the analyte with the integral of a known signal from the internal standard.
-
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.15 | d | 1H | Ar-H |
| ¹H | ~6.80 | d | 1H | Ar-H |
| ¹H | ~4.50 | br s | 2H | -NH₂ |
| ¹⁹F | ~ -120 | s | 1F | Ar-F |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Experimental workflow for the HPLC purity method.
Common Impurities and Specification
The potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.
Potential Impurities:
-
Isomeric Impurities: Positional isomers of the bromo, chloro, or fluoro groups on the aniline ring.
-
Starting Material Residues: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions during synthesis, such as di-substituted or de-halogenated anilines.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A typical specification for high-purity this compound for pharmaceutical applications would be:
| Test | Specification |
| Purity (by HPLC) | ≥ 99.5% |
| Individual Impurity (by HPLC) | ≤ 0.15% |
| Total Impurities (by HPLC) | ≤ 0.50% |
| Residual Solvents (by GC-MS) | As per ICH Q3C guidelines |
| Assay (by qNMR) | 99.0% - 101.0% |
Conclusion
A robust analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and NMR is essential for the comprehensive purity assessment of this compound. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control measures for this critical synthetic intermediate, ultimately contributing to the development of safe and effective medicines.
References
A Technical Guide to the Solubility of 4-Bromo-2-chloro-5-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-chloro-5-fluoroaniline, a key intermediate in various synthetic processes. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to equip researchers and professionals in drug development and other chemical industries with the necessary knowledge to effectively utilize this compound in their work.
Introduction to this compound
This compound is a halogenated aromatic amine with the molecular formula C₆H₄BrClFN. Its structure, featuring a polar amino group and a substituted benzene ring, dictates its solubility in various organic solvents. Understanding its solubility is crucial for optimizing reaction conditions, developing purification methods, and formulating products.
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 224.46 g/mol [1] |
| Appearance | Light brown to brown solid |
| Melting Point | 51-53°C[2] |
| Boiling Point | 262.7 ± 35.0 °C at 760 mmHg[2] |
| Density | ~1.8 g/cm³[2] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This indicates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols.[3]
-
Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-N bonds create a net dipole moment in the molecule, promoting solubility in polar aprotic solvents.[3]
-
Van der Waals Forces: These forces are present in all molecules and will contribute to the solubility in non-polar solvents, although to a lesser extent due to the polar nature of the aniline.
Based on these principles, this compound is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents.
Expected Qualitative Solubility
While quantitative data is unavailable, a qualitative prediction of solubility in common organic solvents can be made based on the compound's structure and general principles of solubility for aromatic amines.[4][5][6][7]
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group.[3] |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions.[3] |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups.[3] |
Experimental Protocols for Solubility Determination
Precise solubility data must be determined experimentally. The following are standard methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is soluble, further solvent can be added to determine an approximate saturation point.
References
- 1. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Bromo-2-chloro-5-fluoroaniline (CAS No. 1000572-63-3) is a research chemical for which a comprehensive, publicly available safety and toxicological profile is not yet established. This guide has been compiled based on available data for structurally similar compounds and general principles of chemical safety. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in its handling. A thorough risk assessment should be conducted before any use.
Executive Summary
This compound is a halogenated aniline, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While specific toxicological data for this compound is scarce, its structure suggests potential for significant health hazards, including acute toxicity, skin and eye irritation, and possible carcinogenicity, which are common concerns with substituted anilines.[1][2][3] This document provides a detailed guide for the safe handling, storage, and disposal of this compound, drawing upon safety data from analogous compounds and established protocols for managing hazardous research chemicals. All procedures should be conducted under the assumption that the compound is highly toxic.
Physicochemical and Hazard Profile
While experimental data for this compound is limited, its properties can be inferred from its chemical structure and data from similar compounds.
Table 2.1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromo-2-chloroaniline | 4-Bromo-2-fluoroaniline | 4-Bromo-5-chloro-2-fluoroaniline |
| CAS Number | 1000572-63-3[4] | 38762-41-3[5] | 367-24-8[6] | 116369-24-5[7] |
| Molecular Formula | C₆H₄BrClFN[8] | C₆H₅BrClN[5] | C₆H₅BrFN[6] | C₆H₄BrClFN[7] |
| Molecular Weight | 224.46 g/mol [8] | 206.47 g/mol [5] | 190.01 g/mol [6] | 224.46 g/mol [7] |
| Appearance | Data not available | Data not available | Solid[6] | Data not available |
| Melting Point | Data not available | Data not available | 40-42 °C[6] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Flash Point | Data not available | Data not available | 104 °C (closed cup)[6] | Data not available |
Table 2.2: GHS Hazard Classification of this compound and Analogous Compounds
| Hazard Statement | This compound (Predicted) | 4-Bromo-2-chloroaniline[9] | 4-Bromo-2-fluoroaniline[10] | 2-Bromo-4-chloro-5-fluoroaniline[11] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | H302: Harmful if swallowed | H302: Harmful if swallowed | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | H311/H312: Toxic/Harmful in contact with skin | H312: Harmful in contact with skin | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | H332: Harmful if inhaled | H332: Harmful if inhaled | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation | H315: Causes skin irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation | H335: May cause respiratory irritation | H335: May cause respiratory irritation | Data not available |
| STOT - Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure | Data not available | Data not available |
Note: Predicted hazards for this compound are based on the available data for structurally similar compounds and should be treated as a conservative estimate.
Experimental Protocols
Given the lack of specific safety data, a stringent set of experimental protocols must be followed. These protocols are designed to minimize exposure and manage risk, treating the compound as a "Particularly Hazardous Substance" (PHS).
Risk Assessment Protocol
A mandatory risk assessment must be completed before any new experimental procedure involving this compound.
-
Identify Hazards: Review all available safety information for the compound and any other chemicals involved in the procedure. Assume the compound is acutely toxic, a skin/eye irritant, and a potential carcinogen.[12]
-
Evaluate Risks: Assess the potential for exposure via inhalation, dermal contact, ingestion, and injection for each step of the planned experiment.[12]
-
Implement Controls: Define specific engineering controls, administrative controls, and personal protective equipment (PPE) required to minimize exposure.[13]
-
Emergency Planning: Document procedures for spills, accidental exposures, and waste disposal. Ensure all personnel are trained on these procedures.
-
Documentation: The written risk assessment must be approved by the laboratory supervisor and be readily available to all personnel involved.
Caption: Workflow for conducting a mandatory risk assessment.
Safe Handling and Use Protocol
All handling of this compound, whether in solid or solution form, must occur within a designated area and adhere to the following:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[15]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[16]
-
Respiratory Protection: If there is any potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.[17]
-
-
Weighing and Dispensing:
-
Solid this compound should be weighed in a disposable container within the fume hood.[14]
-
To avoid creating dust, do not pour the solid directly. Use a spatula for transfers.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Hygiene:
Storage Protocol
-
Containment: Store in a well-sealed, clearly labeled container. The primary container should be placed within a secondary, unbreakable container.[16]
-
Location: Store in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.[17][20]
-
Labeling: The storage location and all containers must be clearly marked with "DANGER: HIGHLY TOXIC & POTENTIAL CARCINOGEN".[18]
Spill and Emergency Protocol
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Small Spills (within a fume hood):
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills: Evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Waste Disposal Protocol
-
Collection: All waste contaminated with this compound (e.g., unused compound, contaminated labware, gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Potential Biological Effects and Toxicity Pathway
Aromatic amines are a class of chemicals known for their potential to induce carcinogenesis.[21] The primary mechanism involves metabolic activation in the body, leading to the formation of reactive intermediates that can damage DNA.
Caption: Postulated metabolic activation pathway of aromatic amines.
This pathway illustrates how an aromatic amine, following absorption, can be metabolized by liver enzymes (like Cytochrome P450) into a reactive intermediate.[21][22] This intermediate can then bind to DNA, forming adducts that may lead to mutations and potentially initiate cancer.[21] Given the structure of this compound, it is prudent to assume it may follow a similar pathway.
Conclusion
The safe use of this compound in a research setting demands a conservative approach rooted in a comprehensive understanding of the risks associated with halogenated aromatic amines. While specific data for this compound remains elusive, the protocols and information presented in this guide provide a robust framework for minimizing exposure and ensuring the safety of all laboratory personnel. Adherence to these guidelines, coupled with diligent risk assessment and professional judgment, is essential for navigating the handling of this and other novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1000572-63-3 [m.chemicalbook.com]
- 5. criver.com [criver.com]
- 6. fiveable.me [fiveable.me]
- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 13. ors.od.nih.gov [ors.od.nih.gov]
- 14. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 15. jefferson.edu [jefferson.edu]
- 16. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 17. fishersci.com [fishersci.com]
- 18. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 19. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 20. fishersci.com [fishersci.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential applications of 4-Bromo-2-chloro-5-fluoroaniline (CAS No. 1000572-63-3), a halogenated aniline derivative of interest in medicinal chemistry and drug discovery.
Commercial Availability
A critical aspect of sourcing chemical intermediates for research and development is the reliability of suppliers and the quality of the materials. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the available data for these commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Purity | Available Quantities | Price (EUR) |
| --INVALID-LINK-- | 1000572-63-3[1] | Information not publicly available | Information not publicly available | Contact supplier |
| --INVALID-LINK-- | 1000572-63-3[2] | Information not publicly available | Information not publicly available | Contact supplier |
| CymitQuimica | 1000572-63-3 | 95% | 1g, 5g, 25g, 100g | 53.00 (1g), 166.00 (5g), 501.00 (25g), 1,841.00 (100g) |
Physicochemical Properties
While detailed experimental data for this compound is limited in publicly available literature, the molecular formula is C₆H₄BrClFN, and the molecular weight is 224.46 g/mol .[2] Halogenated anilines, in general, are crystalline solids and their reactivity is influenced by the nature and position of the halogen substituents on the aromatic ring.
Applications in Drug Discovery and Organic Synthesis
Halogenated anilines are valuable building blocks in medicinal chemistry due to their utility in a variety of coupling reactions and as scaffolds for the synthesis of bioactive molecules. The presence of bromine, chlorine, and fluorine atoms on the aniline ring of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex organic molecules.
The bromine atom, in particular, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of the core structures of many pharmaceutical agents.
While specific examples of the use of this compound in the synthesis of named drug candidates are not readily found in the surveyed literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The aniline moiety can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are not widely published. However, a general workflow for its potential application in the synthesis of a hypothetical kinase inhibitor is presented below. This serves as an illustrative example of how this building block could be utilized in a drug discovery program.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-chloro-5-fluoroaniline as a key building block. This versatile substrate allows for the selective introduction of aryl or heteroaryl groups, enabling the synthesis of complex biaryl amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on polyhalogenated aromatic compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For polyhalogenated substrates like this compound, the reaction can be performed chemoselectively. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[1][2] This differential reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations under more forcing conditions.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Representative Conditions for Suzuki Coupling of Haloanilines
While specific data for this compound is not extensively published, the following table summarizes effective conditions for structurally similar haloaniline substrates. These examples serve as a strong starting point for reaction optimization.
| Entry | Haloaniline Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | 100 | 1 | 95 |
| 2 | 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 18 | 85-95 |
| 3 | 2-Bromoaniline | Phenylboronic ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (3) | 2-MeTHF | 70 | 12-24 | ~90 |
| 4 | 4-Bromo-2,6-diiodoaniline (Br position) | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110-120 | 12-24 | High |
| 5 | 3-Chloro-5-(4-fluorophenyl)aniline | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₃PO₄ (2-3) | Dioxane | 80-110 | 2-24 | Good |
Experimental Protocols
General Protocol for the Chemoselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, THF, with or without water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Materials for workup and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if used), followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-fluoro-4-(aryl)aniline.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted anilines is of particular interest as they are prevalent structural motifs in many biologically active compounds.
This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-fluoroaniline. This trifunctionalized aniline is a valuable building block in medicinal chemistry. The presence of multiple halogen substituents allows for selective and sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures. The protocol provided herein is a general starting point, and optimization of the reaction conditions may be necessary for specific amine coupling partners and desired outcomes.
General Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R1R2NH).
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4] For a substrate such as this compound, which is an electron-deficient aryl bromide, careful selection of these parameters is crucial for achieving high yields and selectivity.
Table 1: Summary of Typical Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Reagents/Conditions | Rationale/Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often effective and less air-sensitive. Pd₂(dba)₃ is a common Pd(0) source.[5] |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | Bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[6] XPhos and RuPhos are often effective for challenging substrates. BINAP and Xantphos are also widely used bidentate ligands.[5][7] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[5] Alkali metal tert-butoxides are common choices. Carbonate and phosphate bases can be used for more sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. Toluene is a common choice due to its high boiling point.[9] |
| Temperature | 80-110 °C | Reaction temperatures are typically elevated to drive the reaction to completion.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required. |
Experimental Workflow
The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with morpholine as a representative amine coupling partner.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.01 equiv) to the flask.
-
Under a positive flow of inert gas, add anhydrous toluene (5-10 mL per mmol of aryl halide).
-
Add morpholine (1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
| Insufficiently strong base | Consider using a stronger base like KOt-Bu. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Reductive dehalogenation | Use a less reactive base such as Cs₂CO₃ or K₃PO₄. |
| Homocoupling of the amine | Lower the reaction temperature or use a more sterically hindered ligand. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of C-N coupled products from this compound. The protocol detailed in this application note serves as a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system may be required to achieve the best results for different amine coupling partners. This powerful synthetic tool enables the construction of a diverse array of substituted anilines for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 4-Bromo-2-chloro-1,5-difluorobenzene via a Modified Sandmeyer Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-bromo-2-chloro-1,5-difluorobenzene from 4-bromo-2-chloro-5-fluoroaniline. The described methodology is based on the Balz-Schiemann reaction, a well-established modification of the Sandmeyer reaction for the introduction of fluorine into an aromatic ring. The protocol outlines the diazotization of the starting aniline derivative and the subsequent thermal decomposition of the intermediate diazonium salt to yield the desired fluorinated product. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines into a variety of other functional groups via the formation of a diazonium salt intermediate.[1][2] While the classical Sandmeyer reaction is catalyzed by copper(I) salts to introduce chloro, bromo, or cyano groups, the introduction of a fluoro group is typically achieved through the Balz-Schiemann reaction.[1] This reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid or other fluoride sources, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3] This process is a cornerstone in the synthesis of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
Reaction Principle
The synthesis of 4-bromo-2-chloro-1,5-difluorobenzene from this compound proceeds in two main stages:
-
Diazotization: The primary aromatic amine, this compound, is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), in the presence of a fluoride source such as hydrofluoric acid or fluoroboric acid. This step forms the corresponding diazonium salt.
-
Fluorodediazoniation (Balz-Schiemann Reaction): The resulting diazonium salt is then thermally decomposed. This decomposition releases nitrogen gas and generates a highly reactive aryl cation, which is subsequently trapped by a fluoride ion to form the final product, 4-bromo-2-chloro-1,5-difluorobenzene.
Experimental Protocol
This protocol is a representative procedure based on established Balz-Schiemann reaction methodologies for halogenated anilines. Researchers should optimize conditions for their specific setup and scale.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₆H₄BrClFN | 224.46 | ≥98% |
| Hydrofluoric acid (48% aq. solution) | HF | 20.01 | 48% |
| Sodium nitrite | NaNO₂ | 69.00 | ≥98% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | Saturated |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
Step 1: Diazotization
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with this compound (e.g., 0.1 mol).
-
Carefully add hydrofluoric acid (48% aqueous solution, e.g., 0.5 mol) to the flask while stirring. Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension over a period of 30-60 minutes, ensuring the temperature is maintained between -5 and 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Carefully and slowly heat the reaction mixture to initiate the decomposition of the diazonium salt. The evolution of nitrogen gas will be observed.
-
Continue heating the mixture gently until the gas evolution ceases. The temperature required for decomposition will vary depending on the specific substrate but is typically in the range of 50-100 °C.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 4-bromo-2-chloro-1,5-difluorobenzene.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% (typical for Balz-Schiemann reactions) |
| Purity (GC-MS) | >98% |
| Boiling Point | To be determined experimentally |
Diagrams
Caption: Workflow for the synthesis of 4-bromo-2-chloro-1,5-difluorobenzene.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat, and face shield) must be worn. Have calcium gluconate gel readily available as an antidote for HF burns.
-
Diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution without isolation.
-
The thermal decomposition of diazonium salts can be exothermic. Careful temperature control is crucial to prevent runaway reactions.
Conclusion
The Balz-Schiemann reaction provides an effective method for the synthesis of 4-bromo-2-chloro-1,5-difluorobenzene from its corresponding aniline precursor. The protocol outlined in these application notes offers a robust starting point for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. Adherence to safety precautions, particularly when handling hydrofluoric acid and diazonium salts, is of paramount importance. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols for the Synthesis of C5aR Inhibitors Using 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potent and selective C5a receptor (C5aR) inhibitors, utilizing 4-Bromo-2-chloro-5-fluoroaniline as a key starting material. The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the G protein-coupled receptor, C5aR. Dysregulation of the C5a/C5aR axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target. The use of strategically substituted building blocks like this compound allows for the systematic exploration of the chemical space around the C5aR binding pocket, facilitating the development of novel drug candidates.
C5aR Signaling Pathway and Therapeutic Intervention
The binding of C5a to its receptor, C5aR, on the surface of immune cells such as neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, contributing to the inflammatory response. Inhibition of this pathway with small molecule antagonists can effectively block these downstream effects, offering a promising strategy for the treatment of inflammatory disorders.
Caption: C5aR signaling pathway and the point of intervention for C5aR inhibitors.
Synthetic Strategy Overview
The synthetic approach outlined below describes the preparation of a potent C5aR inhibitor based on an aniline-substituted tetrahydroquinoline scaffold. This compound serves as a versatile starting material, with its halogen substituents providing handles for further functionalization and influencing the electronic properties of the molecule, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
Caption: General synthetic workflow for the preparation of a C5aR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromobutyl)-4-bromo-2-chloro-5-fluoroaniline (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 1,4-dibromobutane (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.
Protocol 2: Synthesis of 7-bromo-5-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline (Intermediate 2)
-
To a cooled (0 °C) solution of Intermediate 1 (1.0 eq) in dichloromethane (DCM, 0.1 M), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding crushed ice, followed by 1 M hydrochloric acid (HCl).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product, Intermediate 2, can be used in the next step without further purification.
Protocol 3: Synthesis of 2-(5-chloro-6-fluoro-1,2,3,4-tetrahydroquinolin-7-yl)benzaldehyde (Intermediate 3)
-
In a microwave vial, combine Intermediate 2 (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M) to the vial.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield Intermediate 3.
Protocol 4: Synthesis of a Final C5aR Inhibitor
-
Dissolve Intermediate 3 (1.0 eq) and a selected primary amine (e.g., 2-amino-2-methyl-1-propanol, 1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired C5aR inhibitor.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a series of aniline-substituted tetrahydroquinoline C5aR antagonists, adapted from the literature, to provide context for the newly synthesized compound.
| Compound | R¹ | R² | R³ | IC₅₀ (nM) vs. C5aR |
| 1 | H | H | H | >1000 |
| 2 | Cl | H | H | 520 |
| 3 | Br | H | H | 450 |
| 4 | F | H | H | 610 |
| 5 | Cl | Cl | H | 150 |
| 6 | Br | Cl | H | 98 |
| Hypothetical Product | Br | Cl | F | (To be determined) |
Data is illustrative and based on trends observed in medicinal chemistry literature.
Biological Evaluation Protocol
Protocol 5: In Vitro C5aR Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human C5aR.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes (10 µg protein/well) with a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a) at a concentration near its Kd.
-
Compound Addition: Add varying concentrations of the synthesized inhibitor (from 0.1 nM to 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of specific binding (IC₅₀) by non-linear regression analysis.
This comprehensive guide provides a robust starting point for the synthesis and evaluation of novel C5aR inhibitors, leveraging the strategic use of this compound. The detailed protocols and structured data presentation are intended to facilitate efficient and effective drug discovery efforts in this important therapeutic area.
Application Notes and Protocols: The Utility of 4-Bromo-2-chloro-5-fluoroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Bromo-2-chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides a scaffold for the development of novel herbicides and fungicides with potentially enhanced efficacy, metabolic stability, and target specificity. The strategic placement of these halogens can influence the molecule's binding affinity to target enzymes and its overall physicochemical properties, which are crucial for uptake and translocation within the target pest or plant.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of agrochemicals: pyrazole carboxamide fungicides and picolinamide herbicides. The methodologies presented are based on established synthetic routes for analogous compounds and are intended to serve as a practical guide for researchers in the field.
I. Synthesis of Pyrazole Carboxamide Fungicides
A primary application of this compound is in the synthesis of N-phenylpyrazole carboxamide fungicides. This class of fungicides is known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular respiration and eventual cell death. The aniline moiety is crucial for the biological activity of these compounds.
General Reaction Scheme:
The synthesis involves the amidation reaction between this compound and a suitable pyrazole carboxylic acid chloride.
Caption: Synthetic pathway for a pyrazole carboxamide fungicide.
Experimental Protocol: Synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Preparation of the Reaction Mixture: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a suitable base such as pyridine (1.2 eq) in an anhydrous solvent like toluene.
-
Addition of Acyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in toluene via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Illustrative)
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Melting Point | 150-155 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 3.9 (s, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115 (d), -125 (s) |
II. Synthesis of Picolinamide Herbicides
This compound can also be utilized as a key intermediate in the preparation of picolinamide herbicides. These herbicides often function as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The substituted aniline core is integral to the herbicidal activity.
General Reaction Scheme:
This synthesis typically involves the coupling of this compound with a functionalized picolinic acid derivative.
Caption: Synthetic route to a picolinamide herbicide.
Experimental Protocol: Synthesis of 4-amino-N-(4-bromo-2-chloro-5-fluorophenyl)-3,6-dichloropicolinamide
-
Activation of Picolinic Acid: To a solution of 4-amino-3,6-dichloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add this compound (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product may be further purified by recrystallization from a suitable solvent like acetonitrile.
Quantitative Data (Illustrative)
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >97% |
| Melting Point | 210-215 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.2 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.1 (s, 1H), 6.5 (s, 2H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -120 (s) |
III. Mode of Action Visualization (Hypothetical for a Pyrazole Carboxamide Fungicide)
The following diagram illustrates the mechanism of action for a typical SDHI fungicide derived from this compound.
Caption: Mechanism of action for an SDHI fungicide.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. The presence of multiple halogen substituents allows for the fine-tuning of the biological activity and physicochemical properties of the final products. The protocols and data presented herein provide a foundation for the utilization of this compound in the discovery and development of novel fungicides and herbicides. Researchers are encouraged to adapt and optimize these methods to explore new chemical spaces and identify next-generation crop protection solutions.
Application Notes: 4-Bromo-2-chloro-5-fluoroaniline as a Key Pharmaceutical Intermediate in the Synthesis of Lorlatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chloro-5-fluoroaniline is a halogenated aniline derivative that serves as a critical starting material in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern provides multiple reactive sites for the strategic construction of intricate molecular architectures. This document details the application of this compound as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.
The synthetic utility of this compound is prominently demonstrated in the initial step of the Lorlatinib synthesis, which involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This key transformation establishes a crucial carbon-nitrogen bond and sets the stage for the subsequent elaboration of the macrocyclic structure of Lorlatinib.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Off-white to pale brown solid |
| CAS Number | 1000572-63-3 |
Application in the Synthesis of Lorlatinib Intermediate
The primary application of this compound is in the synthesis of a key aminobenzonitrile intermediate, a cornerstone in the construction of Lorlatinib. This is achieved through a Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.
Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 2-((5-Bromo-3-fluoro-2-methylphenyl)amino)acetonitrile (Intermediate 1)
This protocol is adapted from the supplementary information of the Journal of Medicinal Chemistry, 2014, 57, 4720-4744.
Materials:
-
This compound
-
2-(Methylamino)acetonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 2-(methylamino)acetonitrile (1.2 eq), sodium tert-butoxide (2.0 eq), and RuPhos (0.1 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the mixture.
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product, 2-((5-bromo-3-fluoro-2-methylphenyl)amino)acetonitrile.
Quantitative Data
| Reactant | Product | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 2-((5-Bromo-3-fluoro-2-methylphenyl)amino)acetonitrile | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 °C | 16 | 78 |
Further Synthetic Utility
The resulting aminobenzonitrile intermediate is a versatile precursor for the subsequent steps in the synthesis of Lorlatinib. The workflow illustrates the transformation of this intermediate into a more advanced precursor for the final macrocyclization.
Caption: Synthetic workflow from the key intermediate to Lorlatinib.
The bromine atom of the intermediate allows for a subsequent Suzuki coupling reaction to introduce another aromatic fragment. Further functional group manipulations, including hydrolysis of the nitrile and amide bond formation, lead to the linear precursor that undergoes a final macrocyclization step to yield Lorlatinib.
This compound is a valuable and strategically important building block in the synthesis of the ALK/ROS1 inhibitor, Lorlatinib. Its application in a high-yielding Buchwald-Hartwig amination reaction demonstrates its utility for constructing key C-N bonds in complex pharmaceutical targets. The detailed protocol and quantitative data provided herein serve as a practical guide for researchers engaged in the synthesis of Lorlatinib and other related pharmacologically active molecules.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluoroaniline is a versatile, polyhalogenated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the selective functionalization of the aromatic ring is crucial for developing novel compounds with desired biological activities or material properties. The presence of three distinct halogen substituents (bromo, chloro, and fluoro) at specific positions, in addition to the aniline moiety, offers multiple reaction sites for diversification through palladium-catalyzed cross-coupling reactions.
The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for chemoselective cross-coupling, a powerful strategy for the sequential introduction of different substituents. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling selective functionalization at the C-4 position while leaving the C-2 chloro group available for subsequent transformations. This application note provides detailed protocols for common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this compound as the substrate. These protocols are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve an organic halide or triflate and a coupling partner, mediated by a palladium catalyst. The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each reagent before use.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. Due to the higher reactivity of the C-Br bond, this reaction is expected to occur selectively at the C-4 position of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85* |
*Yields are representative and based on reactions with structurally similar substrates. Optimization may be required for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction can be used to introduce a variety of nitrogen-containing functional groups at the C-4 position of the aniline.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/4.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzophenone imine | Pd(OAc)₂/X-Phos (2/4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85* |
*Yields are representative and based on reactions with structurally similar substrates. Optimization may be required for this compound.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (4) | Et₃N | Toluene | 60 | 8 | 80-90* |
*Yields are representative and based on reactions with structurally similar substrates. Optimization may be required for this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Reaction Scheme:
Caption: Heck reaction of this compound.
Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.
Representative Data for Heck Reaction:
| Entry | Alkene | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ (3/6) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | NMP | 130 | 18 | 65-75 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | NaOAc | DMA | 110 | 20 | 60-70* |
*Yields are representative and based on reactions with structurally similar substrates. Optimization may be required for this compound.
Workflow for a Typical Cross-Coupling Experiment
Caption: A standard workflow for performing palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions described herein provide powerful tools for the selective functionalization of this substrate. The provided protocols offer a solid starting point for developing efficient and selective synthetic routes to a wide range of derivatives. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the desired outcomes.
Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-5-fluoroaniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluoroaniline is a strategically substituted aromatic building block with significant potential in medicinal chemistry. The presence of multiple halogen atoms at distinct positions on the aniline ring allows for selective and diverse functionalization, making it an attractive starting material for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the chloro and fluoro substituents, combined with the synthetically versatile bromo group, provides a scaffold that can be elaborated into a variety of complex molecules.
This document provides detailed application notes and experimental protocols for the derivatization of this compound. The methodologies focus on key transformations in medicinal chemistry, including palladium-catalyzed cross-coupling reactions and N-acylation, to generate compound libraries for drug discovery programs.
Key Derivatization Strategies
The derivatization of this compound can be primarily achieved through two main pathways: modification of the aromatic ring via cross-coupling reactions and functionalization of the amino group.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is the most reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which are crucial for modulating the pharmacological properties of the target molecules.
-
N-Acylation and N-Sulfonylation: The amino group serves as a handle for introducing a wide range of acyl and sulfonyl groups. This modification is often used to introduce pharmacophores, improve metabolic stability, and fine-tune the electronic properties of the molecule.
Application in Kinase Inhibitor Scaffolding
Substituted anilines are a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating interaction with the kinase hinge region, a critical anchor point for many Type I and Type II kinase inhibitors. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinases (Trk).
Data Presentation
Table 1: Representative Kinase Inhibitory Activity of a Fluorinated Quinazoline-Based Type-II Trk Inhibitor
| Kinase Target | IC50 (nM) |
| TrkA | 85 |
| TrkB | 650 |
| TrkC | 650 |
| TrkA-TPM3 | 162 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Stir the reaction mixture at 90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes & Protocols: 4-Bromo-2-chloro-5-fluoroaniline in Materials Science
Introduction
4-Bromo-2-chloro-5-fluoroaniline is a halogenated aniline derivative with multiple reactive sites, making it a versatile building block for the synthesis of advanced functional materials. Its unique substitution pattern—containing bromine, chlorine, and fluorine atoms, alongside an amino group—offers a rich platform for selective chemical modifications. The presence of bromine and chlorine allows for regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing the extended π-conjugated systems required in organic electronics.
The fluorine substituent plays a critical role in tuning the electronic properties of the final material. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can facilitate electron injection, enhance resistance to oxidative degradation, and improve charge carrier mobility through intermolecular C-H···F interactions.[1] Consequently, materials derived from this aniline are promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
These notes provide detailed protocols for the hypothetical synthesis of two distinct classes of materials derived from this compound: a triarylamine-based Hole Transport Material (HTM) and a carbazole-based precursor for Thermally Activated Delayed Fluorescence (TADF) materials.
Application 1: Synthesis of a Novel Triarylamine-based Hole Transport Material (HTM)
Triarylamines are a cornerstone class of materials for hole transport layers in OLEDs and perovskite solar cells due to their high hole mobility and suitable energy levels.[2][3] The protocol below describes a two-step synthesis of a novel asymmetric triarylamine HTM, utilizing sequential Buchwald-Hartwig amination reactions. The bromine atom is targeted in the first step due to its higher reactivity compared to chlorine under specific catalytic conditions.
Experimental Workflow
Caption: Synthetic workflow for a novel Hole Transport Material.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-N,N-diphenylamine
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add this compound (2.24 g, 10 mmol), diphenylamine (2.03 g, 12 mmol), and sodium tert-butoxide (NaOtBu) (1.35 g, 14 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add 100 mL of anhydrous toluene. To this suspension, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol) and Xantphos (173.6 mg, 0.3 mmol).
-
Reaction: Heat the mixture to 110 °C and stir under argon for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with 50 mL of saturated aqueous ammonium chloride solution. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product.
Step 2: Synthesis of Final HTM: N-(2-chloro-5-fluoro-4-(9H-carbazol-9-yl)phenyl)-N,N-diphenylamine
-
Reaction Setup: In a 100 mL Schlenk flask, dissolve the intermediate product from Step 1 (10 mmol), carbazole (2.0 g, 12 mmol), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol).
-
Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with argon.
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous 1,4-dioxane. Then, add palladium(II) acetate (Pd(OAc)₂) (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.
-
Work-up: Cool the mixture, dilute with 100 mL of toluene, and filter through a pad of Celite. Wash the filtrate with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is purified by recrystallization from a mixture of ethanol and dichloromethane to afford the final HTM.
Predicted Material Properties
The properties of the synthesized HTM are predicted based on known triarylamine and fluorinated materials.[2][3][4]
| Property | Predicted Value/Characteristic |
| HOMO Energy Level | -5.1 to -5.3 eV (Fluorine substitution is expected to deepen the HOMO level, enhancing oxidative stability)[1][4] |
| LUMO Energy Level | -2.0 to -2.2 eV |
| Glass Transition Temp. | > 120 °C (High thermal stability is expected due to the rigid carbazole and triarylamine units) |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ (Typical range for amorphous triarylamine-based HTMs)[3] |
| Solubility | Good solubility in common organic solvents (e.g., chloroform, toluene, chlorobenzene) |
Application 2: Synthesis of a Carbazole-based TADF Precursor
Carbazole derivatives are widely used as building blocks for host materials and emitters in TADF-OLEDs due to their excellent hole-transporting properties and high triplet energy.[5][6][7] This protocol outlines a potential pathway to a carbazole-based intermediate from this compound, which could be further functionalized to create TADF emitters. The synthesis involves an initial Ullmann condensation to form a dicarbazole unit, followed by a Suzuki coupling reaction.
Synthetic Pathway Diagram
Caption: Proposed synthesis of a Donor-Acceptor TADF precursor.
Detailed Experimental Protocol
Step 1: Synthesis of 9-(4-Amino-3-chloro-6-fluorophenyl)-9H-carbazole
-
Reaction Setup: Combine this compound (2.24 g, 10 mmol), carbazole (2.0 g, 12 mmol), copper(I) iodide (CuI) (190 mg, 1 mmol), potassium carbonate (K₂CO₃) (4.14 g, 30 mmol), and a catalytic amount of 18-crown-6 in a 250 mL flask.
-
Inert Atmosphere: Purge the flask with argon.
-
Solvent Addition and Reaction: Add 100 mL of 1,2-dichlorobenzene. Heat the mixture to 180 °C and stir for 48 hours.
-
Work-up: After cooling, filter the mixture to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. Purify the residue using column chromatography (silica gel, eluent: dichloromethane/hexane) to obtain the desired carbazole intermediate.
Step 2: Synthesis of the Donor-Acceptor (D-A) TADF Precursor
-
Reaction Setup: In a 100 mL flask, dissolve the intermediate from Step 1 (10 mmol) and a suitable acceptor boronic ester (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine) (11 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and 2M aqueous sodium carbonate solution (20 mL).
-
Catalyst Addition: Bubble argon through the solution for 20 minutes to degas. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol).
-
Reaction: Heat the mixture to 85 °C and stir vigorously under argon for 24 hours.
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by column chromatography followed by recrystallization to yield the final D-A type molecule.
Expected Performance Characteristics of a TADF Emitter
The performance of a TADF emitter derived from this precursor would depend on the final molecular design, but certain characteristics can be anticipated.[5][8][9]
| Parameter | Expected Outcome |
| Emission Color | Green to Orange (Tunable by modifying the acceptor unit) |
| Photoluminescence Quantum Yield (PLQY) | > 70% in doped thin films |
| ΔEST (Singlet-Triplet Gap) | < 0.2 eV (Small energy gap is crucial for efficient Reverse Intersystem Crossing - RISC)[8] |
| Device EQEmax | > 20% in a fabricated OLED device[8] |
| Electrochemical Stability | High, due to the fluorinated aromatic core which resists degradation[1] |
Disclaimer: The protocols and data presented are hypothetical and based on established chemical principles and literature precedents for similar compounds. They are intended for informational purposes for research professionals and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. The role of fluorine-substitution on the π-bridge in constructing effective thermally activated delayed fluorescence molecules - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Bromo-2-chloro-5-fluoroaniline
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Bromo-2-chloro-5-fluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve the highest possible yields in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
Low yields with this substrate are often due to a combination of electronic and steric factors. The presence of two electron-withdrawing groups (chlorine and fluorine) and a sterically hindering ortho-chloro substituent can make the oxidative addition step of the catalytic cycle challenging. The reactivity of halogens in palladium-catalyzed Suzuki coupling generally follows the trend: I > Br > Cl.[1] Therefore, the C-Br bond is the expected site of reaction. However, the overall electronic deficiency of the ring can still impede the reaction.
Q2: Which palladium catalyst and ligand system is best for this substrate?
Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this electron-deficient and sterically hindered substrate. More robust catalytic systems are generally required. Based on literature for similar challenging couplings, particularly with ortho-substituted haloanilines, the following are highly recommended:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective. These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.
-
Preformed Catalysts: Palladacycle precatalysts, such as CataCXium® A Pd G3, have shown exceptional reactivity for the coupling of unprotected ortho-bromoanilines and can be a very effective choice.[2]
A screening of different catalyst/ligand combinations is often the best approach to identify the optimal system for your specific coupling partners.
Q3: What is the optimal base and solvent for this reaction?
The choice of base and solvent is critical for a successful Suzuki coupling with this substrate.
-
Base: Stronger inorganic bases are typically more effective than weaker ones. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often the bases of choice for challenging couplings.[3] It is crucial to use a finely powdered and anhydrous base.
-
Solvent: Aprotic polar solvents are generally preferred. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide excellent yields in couplings of ortho-bromoanilines.[2] Other common solvents include 1,4-dioxane and toluene, often with the addition of a small amount of water, which can be beneficial when using phosphate or carbonate bases.
Q4: What are the common side reactions, and how can I minimize them?
Several side reactions can occur, leading to reduced yield and purification challenges:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. To minimize this, use anhydrous conditions where possible, or consider using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen, so it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding aniline. Ensuring the purity of solvents and careful selection of the base can help mitigate this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst system. 2. Base is too weak. 3. Reaction temperature is too low. 4. Catalyst deactivation due to oxygen. | 1. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) with a Pd source (e.g., Pd(OAc)₂), or use a preformed catalyst like CataCXium® A Pd G3. 2. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. 3. Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C). 4. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| Consumption of Starting Material but Low Product Yield | 1. Protodeboronation of the boronic acid. 2. Homocoupling of the boronic acid. 3. Product instability under reaction conditions. | 1. Use anhydrous solvents and ensure the base is dry. Consider converting the boronic acid to a more stable pinacol ester. 2. Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid (1.2-1.5 equivalents). 3. Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation. |
| Formation of Multiple Products | 1. Reaction at the C-Cl bond in addition to the C-Br bond. 2. Side reactions of functional groups on the boronic acid. | 1. While the C-Br bond is significantly more reactive, some reaction at the C-Cl bond might occur under harsh conditions. Use milder conditions (lower temperature, less reactive catalyst) to favor selectivity for the C-Br bond. 2. Ensure that any reactive functional groups on the boronic acid are appropriately protected. |
Data Presentation
The following tables summarize recommended starting conditions and comparative data for catalyst and base selection based on analogous systems in the literature.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv) |
| Catalyst System | CataCXium® A Pd G3 (2-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | 2-MeTHF or 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Comparative Catalyst Performance for Suzuki Coupling of an ortho-Bromoaniline Derivative [2]
| Entry | Catalyst System | Solvent | Yield (%) |
| 1 | CataCXium® A Pd G3 | 2-MeTHF | 95 |
| 2 | Pd(OAc)₂ / SPhos | 2-MeTHF | <5 |
| 3 | Pd₂(dba)₃ / XPhos | 2-MeTHF | <5 |
| 4 | Pd(PPh₃)₄ | 2-MeTHF | <5 |
| 5 | Pd(dppf)Cl₂ | 2-MeTHF | <5 |
| Note: Data is for a model ortho-bromoaniline substrate and serves as a strong indicator for catalyst effectiveness with this compound. |
Table 3: Impact of Base on Suzuki Coupling Yield with an Electron-Rich Aryl Bromide [3]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 75 |
| Note: Data is for (4-Bromo-2,5-dimethoxyphenyl)boronic acid and highlights the effectiveness of stronger bases. |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a robust starting point and may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
CataCXium® A Pd G3 (3 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely powdered and dried (2.5 equivalents)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Cs₂CO₃ (2.5 equiv), and CataCXium® A Pd G3 (0.03 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low Suzuki coupling yields.
References
Technical Support Center: Halogenation of 4-Bromo-2-chloro-5-fluoroaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the halogenation of 4-Bromo-2-chloro-5-fluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the halogenation of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Why is my halogenation reaction not proceeding to completion? | 1. Insufficiently reactive halogenating agent: The substituted aniline ring is deactivated by the presence of three halogen atoms. 2. Inadequate activation of the halogenating agent: For less reactive halogens like iodine, an oxidizing agent is often necessary.[1][2] 3. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Choice of Halogenating Agent: For bromination, use a more reactive source like N-Bromosuccinimide (NBS) in the presence of an acid catalyst. For iodination, use iodine in combination with an oxidizing agent such as nitric acid, hydrogen peroxide, or sodium periodate.[2] 2. Use of a Catalyst: A Lewis acid catalyst can be employed to increase the electrophilicity of the halogenating agent.[3][4] 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of Multiple Products (Over-halogenation) | I am observing di-halogenated or other polysubstituted byproducts. How can I improve selectivity? | 1. High reactivity of the (protected) amino group: Even with a protecting group, the acetamido group is still activating and can lead to multiple substitutions under harsh conditions.[5][6] 2. Excess halogenating agent: Using a stoichiometric excess of the halogenating agent will favor polysubstitution. 3. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the formation of thermodynamically more stable, polysubstituted products. | 1. Protect the Amino Group: Convert the aniline to an acetanilide to moderate the activating effect of the amino group.[7][8] 2. Stoichiometric Control: Use a precise stoichiometry of the halogenating agent (typically 1.0-1.1 equivalents). 3. Monitor the Reaction: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed. 4. Lower the Temperature: Running the reaction at a lower temperature can improve selectivity. |
| Incorrect Regioisomer Formed | The halogen is adding to an unexpected position on the aromatic ring. How can I control the regioselectivity? | 1. Directing effects of substituents: The regiochemical outcome is a complex interplay of the directing effects of the amino (or acetamido), bromo, chloro, and fluoro substituents. The -NHCOCH₃ group is a strong ortho, para-director, while halogens are ortho, para-directing deactivators. 2. Steric hindrance: The existing substituents may sterically hinder attack at certain positions. | 1. Predicting the Outcome: The position of electrophilic attack will be directed primarily by the strongest activating group, the acetamido group, to the positions ortho and para to it. Given the substitution pattern of 4-Bromo-2-chloro-5-fluoroacetanilide, the primary site of further halogenation would be the C6 position. 2. Use of Specialized Catalysts: For achieving non-conventional regioselectivity (e.g., meta-halogenation), specialized directing groups and catalysts may be required, though this is an advanced and complex area. |
| Reaction Mixture Darkening / Tar Formation | My reaction mixture is turning dark brown or black, and I am getting a low yield of a tarry product. What is causing this? | 1. Oxidation of the aniline: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of oxidizing halogenating agents, leading to the formation of colored, polymeric materials.[5] | 1. Protect the Amino Group: Acetylation of the amino group reduces its susceptibility to oxidation. 2. Run Under Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation. 3. Control Temperature: Avoid excessive heating, which can accelerate decomposition and polymerization. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound before halogenation?
The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, making the aniline ring highly reactive.[5][8] Direct halogenation often leads to multiple substitutions (polyhalogenation) and can be difficult to control.[6][7] Furthermore, the amino group can be oxidized by the halogenating agent, leading to undesired side products and tar formation.[5] By converting the amino group to an acetamido group (-NHCOCH₃) through acetylation, its activating effect is moderated, allowing for more controlled and selective monohalogenation.[7][8] The acetamido group is also less prone to oxidation.
Q2: How do I choose the right halogenating agent for my experiment?
The choice of halogenating agent depends on the desired halogen and the reactivity of the substrate.
-
For Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated and moderately deactivated aromatic rings. It is often used in conjunction with an acid catalyst in a polar solvent like acetic acid.
-
For Iodination: Molecular iodine (I₂) itself is generally not electrophilic enough to iodinate a deactivated ring.[3] Therefore, it is typically used with an oxidizing agent such as nitric acid, hydrogen peroxide, or sodium periodate to generate a more potent iodinating species in situ.[1][2]
Q3: What is the expected regiochemical outcome for the halogenation of this compound?
After protecting the amino group as an acetanilide, the acetamido group becomes the strongest activating group and will direct the incoming electrophile (the halogen) primarily to the positions ortho and para to itself. In 4-Bromo-2-chloro-5-fluoroacetanilide, the para position relative to the acetamido group is occupied by the bromine atom. The two ortho positions are C2 (occupied by chlorine) and C6 (unoccupied). Therefore, the halogenation is expected to occur predominantly at the C6 position.
Q4: My final product is unstable and discolors over time. How can I improve its stability?
Aromatic amines, particularly those with multiple halogen substituents, can be sensitive to light and air, leading to gradual decomposition and discoloration. To improve stability:
-
Ensure the product is thoroughly purified to remove any residual acid or catalysts from the reaction.
-
Store the purified compound in a tightly sealed, amber-colored vial to protect it from light.
-
Store the vial in a cool, dark place, and consider storing it under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere).
Experimental Protocols
Protocol 1: Protection of this compound (Acetylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water with stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven. The resulting N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Bromination of N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide
-
Reaction Setup: Dissolve the N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water, followed by a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, and then again with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 3: Iodination of N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide
-
Reaction Setup: In a flask protected from light, dissolve N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide (1.0 eq.) and molecular iodine (I₂) (1.0 eq.) in a mixture of glacial acetic acid and a small amount of water.
-
Reagent Addition: To the stirred solution, add an oxidizing agent (e.g., concentrated nitric acid or sodium periodate) dropwise at a temperature of 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent to yield the purified iodinated product.
Data Presentation
Table 1: Illustrative Regioselectivity in the Halogenation of 4-Bromo-2-chloro-5-fluoroacetanilide
| Halogenating System | Expected Major Product | Potential Minor Isomer(s) | Rationale for Selectivity |
| NBS / Acetic Acid | N-(4,6-Dibromo-2-chloro-5-fluorophenyl)acetamide | None expected in significant amounts | The acetamido group is a powerful ortho, para-director. The C6 position is the only available ortho position that is not significantly sterically hindered. |
| I₂ / Oxidizing Agent | N-(4-Bromo-2-chloro-5-fluoro-6-iodophenyl)acetamide | None expected in significant amounts | Similar to bromination, the directing effect of the acetamido group will favor substitution at the C6 position. |
Visualizations
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Managing Over-halogenation of Substituted Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the halogenation of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why does my halogenation of a substituted aniline result in multiple halogenated products (e.g., di- or tri-substituted anilines)?
Aniline and its derivatives are highly susceptible to over-halogenation due to the strong activating nature of the amino (-NH₂) group. This group donates electron density to the aromatic ring, making the ortho and para positions exceptionally reactive towards electrophiles. This high reactivity can lead to the rapid and often uncontrollable addition of multiple halogen atoms, even in the absence of a traditional Lewis acid catalyst. A classic example is the reaction of aniline with bromine water, which readily produces a white precipitate of 2,4,6-tribromoaniline.
Q2: How can I achieve selective mono-halogenation of my substituted aniline?
To control the reaction and achieve selective mono-halogenation, the potent activating effect of the amino group must be temporarily diminished. The most common and effective strategy is to protect the amino group via acetylation, converting the aniline to an acetanilide. The resulting acetyl group is still an ortho, para-director but is less activating than the free amino group. This moderation allows for a more controlled halogenation, typically favoring the para position due to steric hindrance at the ortho positions. Following the halogenation step, the acetyl protecting group can be easily removed through acid or base-catalyzed hydrolysis to yield the desired mono-halogenated aniline.
Q3: My reaction mixture is turning dark brown and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tar-like substances is often a result of oxidation of the electron-rich aniline starting material or the halogenated product. To prevent this, consider the following:
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Purify the Starting Material: Ensure your substituted aniline is pure and free of colored impurities before starting the reaction.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.
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Protect the Amino Group: Acetylation of the amino group not only controls the reactivity for halogenation but also makes the substrate less susceptible to oxidation.
Q4: How can I improve the regioselectivity of halogenation to favor a specific isomer (e.g., ortho vs. para)?
Several factors influence the regioselectivity of aniline halogenation:
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Steric Hindrance: Bulky protecting groups on the amino group or bulky substituents on the ring will sterically hinder the ortho positions, thus favoring para substitution.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the substrate, thereby affecting the isomer ratio. For instance, using a less polar solvent might slightly reduce the reaction's vigor.[1]
-
Halogenating Agent: The choice of halogenating agent is crucial. Milder reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can offer better control and selectivity compared to elemental bromine or chlorine.
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Catalysis: Recent methods have employed organocatalysts to achieve high ortho-selectivity in the chlorination of anilines.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Over-halogenation (Di- or Tri-substitution) | The amino group is too activating. | 1. Protect the amino group: Acetylate the aniline with acetic anhydride to form the less reactive acetanilide before halogenation. 2. Control Stoichiometry: Use a 1:1 molar ratio of the protected aniline to the halogenating agent. |
| Reaction is too vigorous or uncontrollable | High reactivity of the aniline derivative. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) using an ice bath. 2. Slow addition of reagents: Add the halogenating agent dropwise to the solution of the aniline derivative with vigorous stirring. |
| Formation of dark, tar-like byproducts | Oxidation of the aniline or product. | 1. Purify the aniline starting material. 2. Run the reaction under an inert atmosphere (e.g., N₂ or Ar). 3. Protect the amino group via acetylation. |
| Low yield of the desired mono-halogenated product | Incomplete reaction or side reactions. | 1. Ensure the reaction goes to completion: Monitor the reaction by Thin Layer Chromatography (TLC). 2. Optimize reaction conditions: Experiment with different solvents, temperatures, and reaction times. 3. Choose a milder halogenating agent to minimize side product formation. |
| Mixture of ortho and para isomers | Lack of regioselectivity. | 1. Introduce a bulky protecting group on the amine to sterically hinder the ortho positions. 2. Explore different halogenating agents and solvent systems. For example, acetonitrile has been shown to be a good solvent for monochlorination with NCS.[3] 3. Consider specialized catalytic methods for high regioselectivity if a specific isomer is required.[2] |
Experimental Protocols
Protocol 1: Acetylation of a Substituted Aniline to Control Halogenation
This protocol describes the protection of the amino group by acetylation to form an acetanilide, a crucial step for preventing over-halogenation.
Materials:
-
Substituted aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve the substituted aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring.
-
After the initial exothermic reaction subsides, gently warm the mixture for approximately 10-15 minutes.
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Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Recrystallize the crude acetanilide from a suitable solvent, such as ethanol, to obtain the pure product.
Protocol 2: Mono-bromination of an Acetanilide
This protocol details the selective mono-bromination of an acetanilide, typically at the para position.
Materials:
-
Acetanilide derivative (1.0 eq)
-
Bromine (1.0 eq)
-
Glacial acetic acid
-
Sodium thiosulfate solution (for quenching)
-
Water
Procedure:
-
Dissolve the acetanilide derivative in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred acetanilide solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a large volume of cold water to precipitate the bromoacetanilide.
-
If the solution has a yellow or orange color due to excess bromine, add a sufficient amount of sodium thiosulfate solution to quench it.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure mono-brominated acetanilide.
Protocol 3: Hydrolysis of a Halo-acetanilide to the Halo-aniline
This protocol describes the deprotection of the amino group to yield the final mono-halogenated aniline.
Materials:
-
Halo-acetanilide derivative (1.0 eq)
-
Concentrated hydrochloric acid (or sulfuric acid)
-
Sodium hydroxide solution (e.g., 10 M)
-
Water
Procedure:
-
In a round-bottom flask, suspend the halo-acetanilide derivative in a solution of aqueous hydrochloric acid (e.g., 5-7 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis shows the absence of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the free halo-aniline.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
The crude halo-aniline can be further purified by recrystallization or chromatography if necessary.
Visualizations
Caption: Mechanism of uncontrolled vs. controlled halogenation of aniline.
Caption: Troubleshooting workflow for over-halogenation of anilines.
Caption: Decision tree for selecting a halogenation strategy.
References
Technical Support Center: Sandmeyer Reaction with Haloanilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sandmeyer reaction with haloaniline substrates.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction with a haloaniline is giving a very low yield. What are the common causes?
Low yields in Sandmeyer reactions involving haloanilines can often be attributed to three primary factors: incomplete diazotization, decomposition of the aryl diazonium salt, and issues with the copper(I) catalyst.[1] Additionally, side reactions, such as the formation of phenols or biaryl compounds, can significantly diminish the yield of the desired aryl halide.[2] Haloanilines, being less basic than aniline, may require more carefully controlled diazotization conditions.
Q2: How does the halogen substituent on the aniline affect the reaction?
Electron-withdrawing substituents, such as halogens, generally increase the reactivity of the diazonium salt in the subsequent radical substitution step.[3] However, they can make the initial diazotization of the amino group more difficult due to the reduced basicity of the amine. The nature of the halogen can also influence side reactions.
Q3: What is the optimal temperature for the diazotization of haloanilines?
The diazotization step must be conducted at low temperatures, typically between 0-5°C.[1][2][4] This is critical because aryl diazonium salts are thermally unstable and can easily decompose at higher temperatures, leading to the formation of undesired phenol byproducts.[2]
Q4: How can I confirm that the diazotization step is complete?
A common laboratory method is to test the reaction mixture with starch-iodide paper. A positive test (the paper turning blue) indicates the presence of excess nitrous acid, which signifies that all the haloaniline has been consumed.[1]
Q5: My reaction is producing a significant amount of dark, tar-like material. What is the cause?
The formation of dark, polymeric byproducts is often a sign of diazonium salt decomposition and subsequent radical side reactions.[1] This can be triggered by temperatures rising above the recommended 0-5°C range, presence of impurities, or incorrect pH levels.[1]
Q6: Can I use a copper(II) salt instead of a copper(I) salt?
The classic Sandmeyer reaction is catalyzed by copper(I) salts, which initiate the single-electron transfer to the diazonium salt.[5][6] While some variations using copper(II) have been reported, Cu(I) is the active catalyst for the traditional mechanism.[1][5] In some cases, using a Cu(I)/Cu(II) mixture has been shown to be effective.[7]
Troubleshooting Guide
Issue 1: Low Yield of Desired Aryl Halide
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure slow, dropwise addition of sodium nitrite solution to the acidic haloaniline solution while maintaining the temperature strictly between 0-5°C.[4] Use starch-iodide paper to test for a slight excess of nitrous acid.[1] |
| Diazonium Salt Decomposition | Work quickly and keep the diazonium salt solution cold at all times. Add the cold diazonium salt solution to the copper(I) halide solution without unnecessary delay. |
| Inactive Catalyst | Use freshly prepared or high-purity copper(I) halide. The catalyst solution should be prepared according to standard procedures (e.g., reduction of CuSO₄ with Na₂SO₃ for CuCl). |
| Side Reactions (Phenol Formation) | This is often caused by the diazonium salt reacting with water at elevated temperatures.[2] Maintain rigorous temperature control throughout the process. |
Issue 2: Formation of Impurities
| Observed Impurity | Potential Cause | Recommended Solution | | :--- | :--- | | Phenolic Byproducts | Reaction of the diazonium salt with water, often due to increased temperature.[2] | Maintain temperature at 0-5°C during diazotization and below 10°C during addition to the copper catalyst. During work-up, wash the organic layer with an aqueous NaOH solution to remove acidic phenols.[8] | | Biaryl Compounds | Coupling of two aryl radical intermediates.[2][7] | This is an inherent side reaction of the radical mechanism.[7] Optimization of temperature and concentration may help minimize it. Purification by chromatography or distillation is often required. | | Azo Compounds | Unreacted diazonium salt coupling with the starting haloaniline or other electron-rich species.[2] | Ensure complete diazotization by testing for excess nitrous acid. Add the diazonium salt solution to the catalyst solution; do not add the catalyst to the diazonium salt. |
Experimental Protocols
Protocol: Preparation of 1-Bromo-4-chlorobenzene from 4-chloroaniline
This protocol outlines the synthesis of 1-bromo-4-chlorobenzene as a representative example of a Sandmeyer reaction with a haloaniline.
Part A: Diazotization of 4-chloroaniline
-
In a 250 mL beaker, dissolve 12.7 g of 4-chloroaniline in 40 mL of 48% hydrobromic acid.
-
Cool the mixture to 0°C in an ice-salt bath with constant stirring. A fine slurry of the amine salt should form.
-
In a separate beaker, dissolve 7.2 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-chloroaniline slurry. The tip of the addition funnel should be below the surface of the liquid. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 10 minutes in the ice bath.
Part B: Sandmeyer Reaction
-
In a 500 mL flask, prepare the copper(I) bromide catalyst. Dissolve 14.3 g of copper(II) bromide in 50 mL of water and add 7.0 g of sodium bromide. Slowly add a solution of 4.0 g of sodium sulfite in 20 mL of water until the solution becomes nearly colorless, indicating the formation of CuBr.
-
Cool the CuBr solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the CuBr solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath to 60-70°C for 30 minutes to ensure complete decomposition of the diazonium salt and expulsion of nitrogen gas.[9]
-
Cool the mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. The desired product will be in the lower organic layer.
-
Separate the layers and wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of 2M NaOH (to remove any phenolic byproducts), and 50 mL of water.[8]
-
Dry the crude 1-bromo-4-chlorobenzene over anhydrous calcium chloride.[8]
-
Purify the product by distillation, collecting the fraction boiling at the appropriate temperature for 1-bromo-4-chlorobenzene.
Visual Guides
Experimental Workflow
Caption: General workflow for the Sandmeyer reaction.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common issues.
Common Side Reactions
Caption: Major reaction pathways and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Bromo-2-chloro-5-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluoroaniline. The following sections address common issues related to regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. General Principles of Regioselectivity
Question: I am planning a reaction with this compound. What are the key factors that will determine the regioselectivity of the reaction?
Answer: The regioselectivity of reactions involving this compound is primarily governed by two factors: the directing effects of the substituents on the aromatic ring and the relative reactivity of the carbon-halogen bonds.
-
Directing Effects in Electrophilic Aromatic Substitution (EAS): The substituents on the aniline ring will direct incoming electrophiles to specific positions. The amino group (-NH₂) is a strong activating group and an ortho, para-director. The halogen atoms (-Br, -Cl, -F) are deactivating groups but are also ortho, para-directors. The combined electronic and steric effects of these groups will determine the position of electrophilic attack.
-
Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bonds is the determining factor. The general order of reactivity is C-I > C-Br > C-Cl > C-F.[1] Therefore, in this compound, the C-Br bond is significantly more reactive than the C-Cl bond, and the C-F bond is generally unreactive in these conditions. This allows for selective functionalization at the C4 position (where the bromine is located).
2. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura coupling with this compound and I am getting a mixture of products. How can I improve the selectivity for reaction at the C-Br bond?
Answer: Achieving high selectivity for the C-Br bond in Suzuki-Miyaura coupling is expected due to its higher reactivity compared to the C-Cl bond. If you are observing a mixture of products, consider the following troubleshooting steps:
-
Reaction Temperature: High reaction temperatures can sometimes lead to the coupling at the less reactive C-Cl bond. Try lowering the reaction temperature.
-
Catalyst and Ligand Choice: While many standard palladium catalysts work, some may have higher activity that promotes the reaction at the C-Cl bond. Ensure you are using a catalyst system known for good selectivity. For example, catalysts with bulky, electron-rich phosphine ligands often provide good results.[2]
-
Reaction Time: Prolonged reaction times might lead to the slow reaction of the C-Cl bond. Monitor the reaction progress and stop it once the starting material is consumed and the desired product is formed.
Question: Can I selectively perform a Buchwald-Hartwig amination at the C-Cl bond of this compound?
Answer: Selectively reacting at the C-Cl bond in the presence of a more reactive C-Br bond is challenging. The typical approach would be a sequential functionalization. First, react the C-Br bond under standard Buchwald-Hartwig conditions. Then, in a second step, use more forcing conditions (e.g., higher temperature, a more active catalyst/ligand system) to react the C-Cl bond. For coupling at the less reactive C-Cl bond, specialized, electron-rich and bulky phosphine ligands are often required.[1]
3. Electrophilic Aromatic Substitution (EAS)
Question: I want to introduce a nitro group onto the this compound ring. Where will it add?
Answer: The directing effects of the substituents on the ring will determine the position of nitration. The powerful ortho, para-directing amino group will be the dominant directing group. The positions ortho to the amino group are C3 and C5. The C5 position is already substituted with a fluorine atom. The C3 position is sterically hindered by the adjacent chloro and amino groups. The position para to the amino group is C4, which is occupied by the bromine atom. Therefore, the most likely position for nitration would be at C6, which is ortho to the fluorine and bromine atoms and meta to the chloro and amino groups. However, under strongly acidic nitration conditions, the aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating.[3] This would further complicate the regiochemical outcome. To achieve a more predictable outcome, it is advisable to first protect the amino group as an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.
Question: I am trying to perform a bromination on this compound and I am getting multiple products. How can I improve the regioselectivity?
Answer: Similar to nitration, direct bromination of the highly activated this compound can lead to multiple products and over-bromination. The amino group is a very strong activating group. To improve selectivity, you should protect the amino group as an acetanilide. The resulting N-(4-bromo-2-chloro-5-fluorophenyl)acetamide will be less activated, and the bulky acetamido group will sterically hinder the ortho positions, favoring substitution at the less hindered C6 position.
4. Nucleophilic Aromatic Substitution (SNAr)
Question: Is it possible to perform a nucleophilic aromatic substitution on this compound?
Answer: Nucleophilic aromatic substitution (SNAr) on this substrate is challenging. SNAr reactions are favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the amino group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. While the halogens are electron-withdrawing, their effect is likely not strong enough to facilitate SNAr under standard conditions. More forcing conditions or activation of the ring (e.g., through diazotization) would likely be necessary.
Quantitative Data
The following tables summarize expected regioselectivity and reaction conditions for key transformations of this compound based on general principles of organic chemistry. Note that specific experimental data for this exact substrate is limited in the literature, and optimization is likely required.
Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Preferred Position of Reaction | Rationale | Typical Catalyst/Ligand | Typical Base |
| Suzuki-Miyaura Coupling | C4 (C-Br) | Higher reactivity of C-Br bond | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |
| Buchwald-Hartwig Amination | C4 (C-Br) | Higher reactivity of C-Br bond | Pd₂(dba)₃ / Xantphos | NaOtBu, K₃PO₄ |
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution (with protected amino group)
| Reaction Type | Predicted Major Product | Rationale |
| Nitration | 6-Nitro-4-bromo-2-chloro-5-fluoroacetanilide | The acetamido group is an ortho, para-director. The C6 position is the most accessible electronically and sterically. |
| Bromination | 6,4-Dibromo-2-chloro-5-fluoroacetanilide | The acetamido group directs ortho and para. The C6 position is favored due to less steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Position
This is a general protocol and may require optimization for specific boronic acids.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to a desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position
This protocol is a starting point and should be optimized for the specific amine. All manipulations should be carried out under an inert atmosphere.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-2.4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 eq.), this compound (1.0 eq.), and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in reactions of this compound.
Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for poor regioselectivity in cross-coupling reactions.
References
Technical Support Center: Purification of 4-Bromo-2-chloro-5-fluoroaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-chloro-5-fluoroaniline and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include:
-
Regioisomers: Depending on the synthetic route, other isomers with different substitution patterns on the aniline ring may be formed. Separating these can be challenging due to their similar physical properties.[1]
-
Starting Materials: Unreacted starting materials or reagents from the synthesis.
-
Polyhalogenated Products: Formation of di- or tri-halogenated anilines is a common side reaction, especially if the amino group is not protected.[2]
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and tar-like substances.[2]
-
Hydrolysis Products: If the synthesis involves protection of the amine group (e.g., as an acetanilide), incomplete hydrolysis can leave residual protected aniline.
Q2: My purified this compound is discolored (e.g., yellow, brown, or dark). What is the cause and how can I fix it?
A2: Discoloration in anilines is typically caused by aerial oxidation, leading to highly colored polymeric impurities.[2] Here are some troubleshooting steps:
-
Wash with a Reducing Agent: Before extensive purification, wash the crude product with a dilute aqueous solution of a mild reducing agent like sodium bisulfite to remove some oxidation products.[3]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon. The activated carbon can adsorb colored impurities. Be aware that this may also lead to some product loss.
-
Inert Atmosphere: For future preparations, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I best separate regioisomers of this compound?
A3: The separation of regioisomers can be difficult due to their similar polarities and boiling points. High-Performance Liquid Chromatography (HPLC) or careful column chromatography are often the most effective methods.[1] You may need to screen different solvent systems and stationary phases to achieve optimal separation.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The product may be too soluble in the chosen solvent even at low temperatures. Screen for a different solvent or a solvent mixture. Good starting points for halogenated anilines include ethanol, methanol, hexane, or mixtures like ethanol/water.[2][3][4] |
| Using Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | The product may crystallize too early, for instance, during hot filtration. Ensure the filtration apparatus is pre-heated and the solution is kept hot throughout the process. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Product Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| High Concentration of Impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Try purifying the crude product by another method, such as column chromatography, before recrystallization. |
| Solution is Supersaturated | If the solution is too concentrated, the product may come out of solution as an oil. Reheat the mixture and add a small amount of additional solvent until the oil redissolves, then allow it to cool slowly. |
| Inappropriate Solvent | The solvent may not be ideal for crystallization. Try a different solvent or a solvent mixture. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect Mobile Phase | The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives good separation of the product from impurities. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] |
| Column Overloading | Too much crude product on the column will lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude material. |
| Cracks or Channels in the Column | Improperly packed silica gel can lead to channeling, where the sample runs through cracks instead of interacting with the stationary phase. Ensure the column is packed uniformly. |
| Co-eluting Impurities | Some impurities may have very similar polarity to the desired product. In this case, a different purification technique like recrystallization or preparative HPLC might be necessary. |
Purification Methodologies & Data
The following table summarizes common purification techniques and solvent systems used for halogenated anilines, which can be adapted for this compound derivatives.
| Purification Method | Compound | Solvent/Mobile Phase System | Notes |
| Recrystallization | p-Bromoacetanilide | Ethanol[2] | Used to purify the protected aniline before hydrolysis. |
| Recrystallization | 2-Chloro-4-bromoaniline | Ethanol (3.3 mL per gram)[3] | - |
| Recrystallization | 2-Chloro-4-bromoaniline | Hexane (2 mL per gram)[3] | For final purification. |
| Column Chromatography | 4-Bromo-2-fluoroaniline | Silica gel, Petroleum ether/EtOAc (gradient from 10:1 to 5:1)[1] | Effective for separating the product from reaction byproducts. |
| Column Chromatography | 4-Bromo-2-nitroaniline | Silica gel, n-hexane/AcOEt (15:1)[1] | Purification of a synthetic precursor. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives based on methods for similar compounds.[1]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., petroleum ether/ethyl acetate 20:1).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the separation using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound derivatives.[2][3]
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Gently heat the mixture for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: Experimental workflow for purification by column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-chloro-5-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the cross-coupling of 4-Bromo-2-chloro-5-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The primary byproducts in palladium-catalyzed cross-coupling reactions involving this compound are typically:
-
Hydrodehalogenation: Replacement of a halogen (bromine or chlorine) with a hydrogen atom, leading to the formation of 2-chloro-5-fluoroaniline or 4-bromo-5-fluoroaniline. This is a common side reaction in many palladium-catalyzed couplings.[1][2]
-
Homocoupling of the Coupling Partner: Dimerization of the nucleophilic coupling partner. For instance, in Suzuki reactions, this leads to the formation of a biaryl from the boronic acid.[3][4][5] In Sonogashira couplings, this results in the formation of a diyne from the terminal alkyne (Glaser coupling).
-
Protodeborylation (Suzuki Reaction): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[6]
Q2: Which halogen is more reactive in cross-coupling reactions of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[7][8] Therefore, the C-Br bond in this compound is significantly more reactive than the C-Cl bond. This differential reactivity allows for selective functionalization at the bromine-substituted position under carefully controlled conditions.[9][10]
Q3: How can I minimize hydrodehalogenation byproducts?
A3: Minimizing hydrodehalogenation can be achieved by:
-
Careful selection of the hydrogen source: The hydrogen atom for hydrodehalogenation can come from various sources in the reaction mixture, including solvents, bases, or even the phosphine ligands. Using anhydrous and deuterated solvents can help identify the source.
-
Optimizing the catalyst system: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.
-
Controlling reaction temperature and time: Prolonged reaction times and high temperatures can sometimes favor byproduct formation.
Q4: What causes the homocoupling of boronic acids in Suzuki reactions, and how can it be prevented?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can affect the palladium catalyst.[4] To prevent this:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4][9]
-
Use a slight excess of the boronic acid: This can help favor the cross-coupling reaction over homocoupling.[6]
-
Pre-heat the reaction mixture: Some protocols suggest heating the mixture of the catalyst, base, and aryl halide before adding the boronic acid to minimize its homocoupling.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired cross-coupled product and significant formation of 2-chloro-5-fluoroaniline (hydrodehalogenation).
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[9] |
| Suboptimal Temperature | The activation of the C-Br bond may require elevated temperatures (e.g., 80-110 °C). Screen a range of temperatures.[6][9] |
| Inappropriate Base | For this electron-deficient aniline, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[6][11] |
| Presence of Hydrogen Donors | Use anhydrous and thoroughly degassed solvents. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[6] |
Issue: Significant amount of boronic acid homocoupling product observed.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure a strictly inert atmosphere by thoroughly degassing all reagents and solvents and using proper Schlenk techniques or a glovebox.[4][9][12] |
| Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.[6] |
Buchwald-Hartwig Amination
Issue: Low conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use a pre-catalyst or ensure the catalyst and ligand are of high purity and handled under inert conditions.[9] Bulky, electron-rich phosphine ligands are often required. |
| Suboptimal Temperature | Higher temperatures (e.g., 100-120 °C) may be necessary to drive the reaction to completion.[9] |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base should be matched to the specific amine and ligand.[9][13] |
| Poor Reagent Quality | Ensure all reagents, especially the amine and solvents, are pure and anhydrous.[9] |
Sonogashira Coupling
Issue: Formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture, as it promotes the oxidative homocoupling of alkynes.[14] |
| Inappropriate Copper(I) Source/Amount | The copper(I) co-catalyst is crucial. Use a fresh, high-purity source of CuI. Sometimes, minimizing the amount of copper catalyst can reduce homocoupling. |
| Reaction Conditions | Running the reaction at lower temperatures, if feasible, can sometimes disfavor the homocoupling reaction. |
Data Presentation
The following tables provide representative reaction conditions for the cross-coupling of bromo-chloro aromatic compounds, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Chloro Aromatics
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~90 |
| 2 | 3-Chloro-4-fluoroaniline | Arylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-120 | 8-24 | Varies |
Data is representative and compiled from various sources for analogous compounds.[6][15]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Chloro Aromatics
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Varies |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Pd precatalyst (1-2) | Phosphine ligand (1.2-2.4) | Various (1.2-1.5) | Anhydrous solvent | Varies | 12-24 | Varies |
Data is representative and compiled from various sources for analogous compounds.[9][12]
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Aromatics
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Various alkynes | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N (2-3) | THF | 40-80 | Varies | Varies |
| 2 | Bromo-cyanofluoropyridine | Terminal alkyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Good |
Data is representative and compiled from various sources for analogous compounds.[16][17]
Experimental Protocols
The following are generalized protocols that can be adapted for the cross-coupling of this compound. Note: These reactions are sensitive to air and moisture and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[9][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd₂(dba)₃/phosphine ligand mixture, 1-5 mol%).[18]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.[6][19]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[19]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-4 mol%).[9][12]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.[9]
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).[9][12]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[9][13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[9]
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.[12]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[9]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).[16]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[16]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[16]
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent. Wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[16]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting guide for low-yield cross-coupling reactions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijnc.ir [ijnc.ir]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Efficient Coupling with 4-Bromo-2-chloro-5-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for cross-coupling reactions involving 4-bromo-2-chloro-5-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenge is achieving chemoselective functionalization. The substrate contains two different halogen atoms: a bromine at the C4 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. However, careful optimization is required to prevent side reactions at the C-Cl position. The electron-withdrawing effects of the fluorine and chlorine atoms decrease the electron density of the aromatic ring, which can make oxidative addition more facile but may slow down the reductive elimination step, particularly in C-N couplings.[2][3]
Q2: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?
The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are highly effective for the selective functionalization of this compound at the C4 (C-Br) position.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with various primary and secondary amines, amides, and other nitrogen nucleophiles.[4][5][6]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.
Q3: How do the electronic properties of this aniline derivative affect catalyst selection?
The aniline is highly electron-deficient due to the presence of three halogen substituents. This property necessitates the use of highly active catalyst systems. Typically, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are required to promote the challenging oxidative addition and subsequent steps of the catalytic cycle efficiently.[1][7]
Catalyst Selection and Optimization Guide
Achieving high yield and selectivity requires careful selection of the catalyst, ligand, base, and solvent. The following tables provide starting points for reaction optimization.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is recommended for coupling with aryl, vinyl, or alkyl boronic acids and esters.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles (e.g., CataCXium A Pd G3) | Pd(II) sources are common, but preformed catalysts can offer higher activity and reproducibility.[8] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) or dppf. | Essential for activating the C-Br bond and facilitating the catalytic cycle.[1][9] The choice of ligand is critical and may require screening. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 3-5 mol%) for this challenging substrate and reduce upon successful coupling. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents) | A strong inorganic base is crucial. K₃PO₄ is often a robust choice for heteroaryl and electron-deficient halides.[9][10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O (typically 4:1 to 10:1 ratio) | An aqueous co-solvent is generally required to dissolve the base and facilitate transmetalation.[1][11] |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion, but starting lower (80 °C) can maximize selectivity. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This is the method of choice for coupling with primary and secondary amines.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., BrettPhos or RuPhos precatalysts). | Precatalysts often provide more reliable formation of the active Pd(0) species and are highly recommended.[12][13] |
| Ligand | For Primary Amines: BrettPhos, XPhos. For Secondary Amines: RuPhos, SPhos.[12][14] | Ligand choice is critical and depends on the amine coupling partner. Bulky biarylphosphine ligands are standard.[7] |
| Catalyst Loading | 1-4 mol% | High catalyst activity often allows for lower loadings compared to Suzuki couplings. |
| Base | NaOtBu, KOtBu, or LHMDS (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required.[13] LHMDS can be used to improve tolerance for acidic protons on the amine.[14] |
| Solvent | Toluene, 1,4-Dioxane, or CPME | Anhydrous, polar aprotic solvents are preferred. Chlorinated solvents should be avoided.[13] |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the amine and the specific catalyst system used. |
Visual Guides and Workflows
Catalyst System Selection Workflow
Caption: Catalyst selection workflow based on desired bond formation.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Guide
Problem 1: Low to no conversion of starting material.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure rigorous deoxygenation of solvents and reagents by sparging with an inert gas (Argon or Nitrogen).[10] Use a freshly opened bottle of catalyst/ligand or a reliable precatalyst. Consider that Pd(II) sources require in-situ reduction, which can sometimes fail. |
| Sub-optimal Base | The choice of base is critical. For Suzuki, if K₂CO₃ fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9] For Buchwald-Hartwig, ensure the base (e.g., NaOtBu) is not hydrated, which can poison the catalyst. |
| Poor Solubility | The substrate or coupling partner may have poor solubility in the chosen solvent. Try screening alternative solvents like DMF, CPME, or 2-MeTHF. For Suzuki reactions, ensure sufficient water is present to dissolve the base.[13] |
| Low Temperature | Electron-deficient substrates may require higher thermal energy. Incrementally increase the reaction temperature by 10-20 °C. |
Problem 2: Significant formation of side products (e.g., hydrodehalogenation).
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black and promote side reactions. This can be caused by oxygen or moisture. Ensure inert atmosphere and anhydrous conditions.[3] |
| Incorrect Base/Solvent Combination | Some bases can promote hydrodehalogenation (replacement of Br with H). This is more common in the presence of trace water or protic solvents. Ensure anhydrous solvents are used for Buchwald-Hartwig reactions. |
| Ligand Choice | The ligand plays a key role in stabilizing the catalyst. A less effective ligand may allow for competing reaction pathways. Screen a different class of bulky phosphine ligands.[15] |
Problem 3: Reaction stalls after partial conversion.
| Possible Cause | Troubleshooting Steps |
| Catalyst Death | The catalyst may have a limited lifetime under the reaction conditions. Try adding a second portion of the catalyst and ligand after the reaction has stalled (e.g., after 4-6 hours).[16] |
| Product Inhibition | The aniline product can sometimes coordinate to the palladium center and inhibit catalyst turnover.[17] Using a more sterically hindered ligand can sometimes mitigate this effect. |
| Reagent Degradation | In Suzuki couplings, boronic acids can degrade at high temperatures, especially over long reaction times. Use a slight excess (1.2-1.5 equiv.) of the boronic acid or consider using more stable boronic esters (e.g., pinacol esters). |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed coupling reactions.
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). The mixture should be thoroughly sparged with argon or nitrogen for 15-30 minutes before addition.[1]
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol provides a general method for coupling with a secondary amine.
-
Reagent Preparation: In a glovebox, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 4-18 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Acetylation protection of the amino group in 4-Bromo-2-chloro-5-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the acetylation of the amino group in 4-Bromo-2-chloro-5-fluoroaniline, a key step in various synthetic pathways in drug development and materials science.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acetylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of acetic anhydride by moisture. 3. Steric hindrance and electronic effects: The bulky bromine and chlorine atoms ortho and para to the amino group, along with the electron-withdrawing nature of the halogens, can reduce the nucleophilicity of the amino group. | 1. Reaction Monitoring and Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C). 2. Use Fresh Reagents: Use a fresh, unopened bottle of acetic anhydride. Ensure all glassware is thoroughly dried before use. 3. Catalyst Addition: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can protonate the carbonyl oxygen of acetic anhydride, making it a more potent electrophile. Alternatively, performing the reaction in the presence of a non-nucleophilic base like pyridine can activate the aniline. |
| Formation of Multiple Products (Side Reactions) | 1. Diacetylation: Reaction of the initially formed acetamide with another molecule of acetic anhydride. 2. Ring acylation (Friedel-Crafts): Although less likely due to the deactivating nature of the halogens, it can occur under harsh conditions. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. Avoid large excesses. 2. Moderate Reaction Conditions: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures that could promote side reactions. |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities: Unreacted starting material or acetic acid byproduct can inhibit crystallization. 2. Insufficient cooling: The product may be soluble in the reaction mixture at room temperature. | 1. Aqueous Work-up: After the reaction is complete, pour the mixture into ice-water. This will hydrolyze any remaining acetic anhydride and often induces precipitation of the product. 2. Thorough Cooling: Cool the aqueous mixture in an ice bath for an extended period to maximize precipitation. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
| Product is Colored (e.g., yellow or brown) | 1. Oxidation of the aniline: Anilines are susceptible to air oxidation, which can produce colored impurities. | 1. Inert Atmosphere: While not always necessary for this reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Purification: The color can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound by acetylation?
A1: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution reactions. This high reactivity can lead to multiple substitutions and other side reactions in subsequent synthetic steps. By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, allowing for more controlled and selective downstream reactions. The acetyl group can typically be removed later in the synthesis by acid or base hydrolysis.
Q2: What is the mechanism of the acetylation of this compound with acetic anhydride?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the N-acetylated product.
Q3: Can I use acetyl chloride instead of acetic anhydride?
A3: Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for this transformation.[1] However, the reaction with acetyl chloride is typically more vigorous and generates hydrochloric acid (HCl) as a byproduct. Therefore, a base (such as pyridine or triethylamine) is usually added to the reaction mixture to neutralize the HCl.[1]
Q4: What is a suitable solvent for this reaction?
A4: This reaction can often be carried out neat (without a solvent) or in a variety of solvents.[2] Common choices include glacial acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF). The choice of solvent can depend on the scale of the reaction and the desired work-up procedure.
Q5: How can I confirm that the acetylation was successful?
A5: Several analytical techniques can be used to confirm the formation of the desired product:
-
Thin Layer Chromatography (TLC): The product, N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide, will have a different Rf value than the starting aniline.
-
Melting Point: The acetylated product will have a distinct and sharp melting point, which will be different from the starting material.
-
Spectroscopy:
-
¹H NMR: You will observe a new singlet peak around 2.1-2.2 ppm corresponding to the methyl protons of the acetyl group and a downfield shift of the aromatic protons.
-
IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1660-1690 cm⁻¹ and the disappearance of the N-H stretching vibrations of the primary amine are indicative of product formation.
-
Experimental Protocols
Below are two detailed methodologies for the acetylation of this compound.
Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid
This is a standard and reliable method for the N-acetylation of anilines.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide.
Protocol 2: Solvent-Free Acetylation with Catalytic Acid
This method is more atom-economical as it avoids the use of a solvent.
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and acetic anhydride (1.5 eq).
-
With caution, add one drop of concentrated sulfuric acid to the mixture.
-
Stir the mixture at room temperature. An exotherm may be observed.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the product to yield N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₆H₄BrClFN | 224.46 | Off-white to light brown solid | 70-72 |
| N-(4-Bromo-2-chloro-5-fluorophenyl)acetamide | C₈H₆BrClFNO | 266.50 | White to off-white solid | Not available |
Table 2: Illustrative Reaction Conditions and Yields
| Protocol | Acetylating Agent | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Acetic Anhydride | Acetic Acid | None | 2-4 | 25 | 85-95 |
| 2 | Acetic Anhydride | None | H₂SO₄ | 1-2 | 25 | 80-90 |
| 3 (Alternative) | Acetyl Chloride | DCM | Pyridine | 1-3 | 0-25 | 88-98 |
Note: The yields provided are illustrative and may vary based on reaction scale and experimental conditions.
Visualizations
Caption: Experimental workflow for the acetylation of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Guide to HPLC-MS Analysis of 4-Bromo-2-chloro-5-fluoroaniline Reaction Products
For researchers and professionals in drug development and synthetic chemistry, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction products originating from 4-Bromo-2-chloro-5-fluoroaniline, a versatile building block in organic synthesis.
This compound is a polysubstituted aniline that can undergo a variety of chemical transformations, including but not limited to, N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and other advanced materials. The analysis of the resulting product mixtures, which often contain the desired product, unreacted starting materials, and various byproducts, necessitates a robust and sensitive analytical technique like HPLC-MS.
Comparison of Analytical Methodologies
While HPLC-MS is a powerful tool for the analysis of complex reaction mixtures, other analytical techniques can also be employed, each with its own set of advantages and limitations.
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Provides unambiguous structural elucidation of purified compounds. |
| Sensitivity | High, often in the picogram to femtogram range. | Very high, especially for volatile compounds. | Lower sensitivity compared to mass spectrometry techniques. |
| Quantitative Analysis | Excellent for quantification over a wide dynamic range. | Good for quantification, but can be affected by matrix effects. | Quantitative NMR (qNMR) is possible but requires careful setup and internal standards. |
| Throughput | High, with typical run times of 5-30 minutes. | Moderate, with run times often longer than HPLC. | Lower throughput, as sample preparation and acquisition times can be longer. |
Hypothetical Reaction: Suzuki-Miyaura Coupling
To illustrate the application of HPLC-MS in analyzing reaction products of this compound, we will consider a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid. This reaction is expected to yield 2-chloro-5-fluoro-4-phenylaniline as the main product.
Reaction Scheme:
The reaction mixture is likely to contain the following components:
-
Starting Material: this compound
-
Product: 2-chloro-5-fluoro-4-phenylaniline
-
Byproducts: Homocoupling product of phenylboronic acid (biphenyl), dehalogenated starting material (2-chloro-5-fluoroaniline), and potentially other minor impurities.
HPLC-MS Analysis of the Hypothetical Reaction Mixture
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detection: Positive ESI mode. The mass spectrometer would be operated in full scan mode to identify all components and then in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification of specific analytes.
Data Presentation:
The following table summarizes the expected retention times and m/z values for the key components in the hypothetical reaction mixture.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| 2-chloro-5-fluoroaniline | 5.2 | 146.0 |
| This compound | 8.5 | 223.9 |
| Biphenyl | 10.1 | 155.1 |
| 2-chloro-5-fluoro-4-phenylaniline | 11.8 | 222.1 |
Visualization of Experimental Workflow and Reaction Pathway
HPLC-MS Experimental Workflow.
Hypothetical Suzuki-Miyaura Reaction Pathway.
Alternative Analytical Approaches
For a comprehensive analysis, especially for structural elucidation of unknown impurities, complementary techniques are often employed.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. This is invaluable for identifying unexpected byproducts.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, MS/MS provides structural information that aids in the confirmation of known compounds and the identification of unknowns.
-
Preparative HPLC: This technique can be used to isolate sufficient quantities of unknown impurities for subsequent analysis by NMR spectroscopy, which provides definitive structural information.
Conclusion
HPLC-MS is an indispensable tool for the analysis of reaction products from this compound. Its high sensitivity, selectivity, and quantitative capabilities allow for the comprehensive characterization of complex mixtures. By employing a systematic approach involving method development, validation, and potentially the use of complementary analytical techniques, researchers can gain a thorough understanding of their reaction outcomes, leading to more efficient and robust synthetic processes in drug discovery and development.
Comparative NMR Characterization of 4-Bromo-2-chloro-5-fluoroaniline Derivatives
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-2-chloro-5-fluoroaniline and its derivatives. Due to the limited public availability of specific NMR data for this compound, this guide utilizes data from the closely related compound 4-bromo-2-chloroaniline and other halogenated anilines to provide a framework for characterization. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and purity assessment of these compounds.
Data Presentation: NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shift data for 4-bromo-2-chloroaniline and a selection of other substituted anilines for comparative purposes. The data is presented to highlight the influence of substituent patterns on the NMR spectra.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Bromo-2-chloroaniline | CDCl₃ | 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H) | 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 | [1] |
| 4-Bromo-2-chloroaniline | CDCl₃ | 7.39 (d, J = 2 Hz, 1H), 7.17 (d, J = 9 Hz, 1H), 6.66 (d, J = 9 Hz, 1H), 4.05 (s, 2H) | 142.1, 131.6, 130.5, 119.9, 116.9, 109.3 | [1] |
| Aniline | CDCl₃ | 7.28 (t, J = 7.3 Hz, 2H), 6.89 (t, J = 7.3 Hz, 1H), 6.77 (d, J = 8 Hz, 2H), 3.68 (s, 2H) | 146.59, 129.43, 118.76, 115.24 | [2] |
| 4-Fluoroaniline | CDCl₃ | 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H), 3.60 (s, 2H) | 156.38 (d, J = 235.2 Hz), 142.57 (d, J = 2.0 Hz), 116.10 (d, J = 7.6 Hz), 115.69 (d, J = 22.4 Hz) | [2] |
| 4-Chloroaniline | CDCl₃ | 7.12 (d, J = 8.5 Hz, 2H), 6.63 (d, J = 8.4 Hz, 2H), 3.68 (s, 2H) | 144.95, 129.13, 123.16, 116.25 | [2] |
| 4-Bromoaniline | CDCl₃ | 7.26 (d, J = 8.7 Hz, 2H), 6.59 (d, J = 8.7 Hz, 2H), 3.69 (s, 2H) | 145.41, 132.02, 116.72, 110.22 | [2] |
Experimental Protocols
A standardized protocol for the NMR analysis of halogenated aniline derivatives is crucial for obtaining reproducible and comparable data.[3]
Sample Preparation:
-
Weigh 5-10 mg of the aniline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in an NMR tube.
Instrumentation:
-
A standard 400 MHz or 500 MHz NMR spectrometer is typically used.
¹H NMR Spectroscopy:
-
Spectral Width: 10-15 ppm.
-
Acquisition: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Spectral Width: 200-250 ppm.
-
Decoupling: Proton decoupling is generally employed to simplify the spectrum.
¹⁹F NMR Spectroscopy (for fluorinated derivatives):
-
Spectral Width: An appropriate spectral width should be chosen based on the expected chemical shifts of the fluorine nuclei.
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase correction on the resulting spectrum.
-
Integrate the signals to determine the relative ratios of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to the characterization of these compounds.
Caption: Experimental workflow for NMR characterization.
References
Comparative Crystallographic Analysis of Halogenated Anilines: A Guide for Drug Development Professionals
A detailed comparison of the single-crystal X-ray diffraction data of 4-bromo-2-chloroaniline and 3-chloro-4-fluoroaniline is presented below. This guide is intended for researchers, scientists, and drug development professionals to understand the structural nuances imparted by different halogen substitutions on the aniline scaffold. Notably, single-crystal X-ray diffraction data for 4-bromo-2-chloro-5-fluoroaniline is not publicly available at the time of this publication. Therefore, this guide utilizes closely related structures to provide valuable insights into the crystallographic properties of this class of compounds.
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is paramount in drug design and development. It governs molecular interactions, crystal packing, and ultimately, the physicochemical properties of a compound, such as solubility and bioavailability. This guide provides a comparative analysis of the crystallographic structures of two halogenated anilines, offering a framework for understanding how the nature and position of halogen substituents influence their solid-state architecture.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-bromo-2-chloroaniline and 3-chloro-4-fluoroaniline, facilitating a direct comparison of their solid-state structures.
| Parameter | 4-Bromo-2-chloroaniline[1] | 3-Chloro-4-fluoroaniline |
| Chemical Formula | C₆H₅BrClN | C₆H₅ClFN |
| Molecular Weight | 206.47 g/mol | 145.56 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pbca |
| Unit Cell Dimensions | ||
| a | 10.965(4) Å | 14.608 Å |
| b | 15.814(6) Å | 15.757 Å |
| c | 4.0232(15) Å | 5.303 Å |
| α, β, γ | 90° | 90° |
| Volume (V) | 697.7(4) ų | 1221.5 ų |
| Z (Molecules per unit cell) | 4 | 8 |
| Calculated Density (Dx) | 1.965 Mg/m³ | 1.58 g/cm³ |
| Radiation Wavelength | 0.71073 Å (Mo Kα) | Not Specified |
| Temperature | 298 K | Not Specified |
| R-factor | 0.033 | Not Specified |
Experimental Protocols
The following outlines a generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules like halogenated anilines. Specific parameters for the data collection of 4-bromo-2-chloroaniline are included as a reference.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, or hexane. The process is usually carried out at room temperature in a dust-free environment.
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
For 4-bromo-2-chloroaniline , data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1] A total of 5799 reflections were measured at 298 K.[1]
Data Processing
The collected diffraction data is processed to yield a set of unique reflections with their corresponding intensities. This process includes integration of the reflection spots, correction for Lorentz and polarization effects, and an absorption correction. For 4-bromo-2-chloroaniline , an absorption correction was applied using the SADABS program.[1]
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by a least-squares method against the experimental data to obtain the final, accurate crystal structure. For 4-bromo-2-chloroaniline , the structure was solved by direct methods and refined on F².[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
References
Reactivity of 4-Bromo-2-chloro-5-fluoroaniline: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriately substituted building blocks is critical for the efficient synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-chloro-5-fluoroaniline against other haloanilines in key organic transformations, supported by established chemical principles and extrapolated experimental data.
This document will delve into the reactivity of this compound in three pivotal, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the inherent reactivity differences dictated by the nature and position of the halogen substituents, chemists can make informed decisions in designing and optimizing synthetic routes.
Core Reactivity Principles: The Influence of Halogenation
The reactivity of haloanilines is fundamentally governed by the electronic and steric effects of the halogen substituents on the aromatic ring. In this compound, the presence of three different halogens and their specific substitution pattern creates a unique reactivity profile.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy of the C-X bond is a crucial factor, leading to a general reactivity trend of C-I > C-Br > C-Cl > C-F.[1][2] Therefore, the bromine atom in this compound is expected to be the most reactive site in these transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][3] The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate. Due to fluorine's high electronegativity, it provides significant inductive stabilization, making the C-F bond a potential site for nucleophilic attack, especially when activated by other electron-withdrawing groups.[3] The reactivity order in SNAr reactions is often F > Cl > Br > I.[4]
Comparative Reactivity Data
While direct, side-by-side experimental data for this compound is limited in the public domain, we can extrapolate expected reactivity based on the well-established principles discussed above and data from analogous systems. The following tables provide a comparative summary of expected yields for key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the C-Br bond is significantly higher than the C-Cl bond.[2]
| Entry | Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 (at C-Br) |
| 2 | 2,4-Dichloroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~70-80 (at C4-Cl) |
| 3 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 (at C-Br) |
| 4 | 4-Iodo-2-chloroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >95 (at C-I) |
This data is extrapolated based on known reactivity trends. Actual yields may vary depending on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity is dominated by the ease of C-X bond cleavage.
| Entry | Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 (at C-Br) |
| 2 | 2,4-Dichloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | ~85 (at C4-Cl) |
| 3 | 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92[2] |
| 4 | 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 88[2] |
This data includes both literature values for simpler haloanilines and extrapolated expectations for this compound.[2]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the presence of multiple electron-withdrawing halogens activates the ring towards nucleophilic attack. The highly electronegative fluorine atom makes the carbon it is attached to a likely site for substitution.
| Entry | Haloaniline | Nucleophile | Conditions | Expected Reactivity / Product |
| 1 | This compound | NaOMe | MeOH, Heat | Moderate to Good / Substitution at C-F or C-Cl |
| 2 | 2,4-Dinitrochlorobenzene | NaOMe | MeOH, RT | High / Substitution at C-Cl |
| 3 | Pentafluoropyridine | R₂NH | Dioxane, Heat | High / Substitution at C4-F |
| 4 | 4-Bromo-2,6-dichloroaniline | NaOMe | MeOH, Heat | Low (C-Br less activating than C-Cl/C-F) |
Reactivity is predicted based on the principles of SNAr reactions, where fluorine and chlorine are generally better leaving groups and activators than bromine.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions discussed. These should serve as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Haloaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloaniline, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add the DME and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Haloaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the haloaniline and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.[2]
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the logical relationship governing reactivity.
References
A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions
For researchers and professionals in synthetic and medicinal chemistry, the choice between an aryl bromide and an aryl chloride as a coupling partner is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. While aryl chlorides are often more abundant and cost-effective starting materials, their inherent stability presents a significant challenge. This guide provides an objective, data-driven comparison of C-Br and C-Cl bond reactivity in key cross-coupling reactions, detailing the underlying principles and the catalyst systems developed to activate the less reactive C-Cl bond.
Fundamental Principles: The Role of Bond Dissociation Energy
The generally observed reactivity trend for aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)) is often the rate-determining step of the catalytic cycle.[1] A stronger bond requires more energy to break, leading to a higher activation energy for this crucial step and a slower overall reaction rate.[1][2]
As shown in the table below, the C-Cl bond is significantly stronger than the C-Br bond, which accounts for the lower reactivity of aryl chlorides.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl | ~96 |
| C-Br | ~81 |
| C-I | ~65 |
| (Note: Approximate BDE values for halobenzenes) |
The Catalytic Cycle: Overcoming the Activation Barrier
The efficiency of a cross-coupling reaction hinges on the successful completion of a catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition step, where the C-X bond is cleaved, represents the primary hurdle, especially for the robust C-Cl bond.
Comparative Performance in Key Cross-Coupling Reactions
The practical differences in reactivity are best illustrated through specific examples. Historically, the use of aryl chlorides required harsh conditions and was often unfeasible. However, the development of sophisticated, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald and Fu ligands) and N-heterocyclic carbene (NHC) ligands has revolutionized the field, making C-Cl bond activation increasingly common.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. While aryl bromides are routinely used, activating aryl chlorides requires more specialized catalyst systems.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene vs. 4-Bromotoluene
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [3] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [3] |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | CsF | Dioxane | 80 | 16 | 98 | [5] |
Experimental Protocol (Entry 3): To a solution of 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.5 mmol) in dioxane (3 mL) was added cesium fluoride (3.0 mmol). The mixture was degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and tri-tert-butylphosphine (P(t-Bu)₃, 0.02 mmol) were then added. The reaction vessel was sealed and heated to 80°C for 16 hours. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography to afford the product.[5]
Buchwald-Hartwig Amination
This reaction is a cornerstone of C-N bond formation. Early systems were largely ineffective for aryl chlorides. The development of bulky biarylphosphine ligands by Buchwald was instrumental in expanding the scope to include these challenging substrates.[6]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 20 | 88 | [7] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOt-Bu | Toluene | 80 | 3 | 99 | [6] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 110 | 24 | 95 | [8] |
Experimental Protocol (Entry 2): An oven-dried flask was charged with Pd₂(dba)₃ (0.01 mmol), tri-tert-butylphosphine (0.02 mmol), and sodium tert-butoxide (1.4 mmol). The flask was evacuated and backfilled with argon. Toluene (5 mL), 4-chlorotoluene (1.0 mmol), and morpholine (1.2 mmol) were added via syringe. The mixture was heated to 80°C for 3 hours. After cooling to room temperature, the reaction was diluted with ether, filtered through celite, and concentrated. The product was purified by chromatography.[6]
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Selective reaction at a C-Br bond in the presence of a C-Cl bond is a common synthetic strategy, highlighting the significant reactivity difference.[9]
Table 3: Heck Reaction of Halobenzenes with n-Butyl Acrylate
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 80 | 3 | 95 | [10] |
| 2 | Bromobenzene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Toluene | 100 | 24 | 85 | [10] |
| 3 | Chlorobenzene | Palladacycle (0.001) | None | K₂CO₃ | NMP | 130 | 4 | 92 | [11] |
Experimental Protocol (Entry 3): In a reaction tube, 2-chloronitrobenzene (1 mmol), n-butyl acrylate (1.5 mmol), potassium carbonate (2 mmol), and the palladacycle catalyst (0.001 mmol) were mixed in N-methyl-2-pyrrolidone (NMP, 2 mL). The tube was sealed and heated at 130°C for 4 hours. After completion, the mixture was cooled, diluted with water, and extracted with ethyl acetate. The organic layers were combined, washed with brine, dried over MgSO₄, and concentrated. Purification by flash chromatography yielded the desired product.[11]
Decision Workflow for Substrate Selection
Choosing between an aryl bromide and an aryl chloride involves a trade-off between reactivity and cost/availability. The following workflow can guide this decision-making process.
Conclusion
The reactivity gap between C-Br and C-Cl bonds in cross-coupling reactions is a direct consequence of their differing bond dissociation energies. While aryl bromides are intrinsically more reactive and often allow for milder reaction conditions, the economic and logistical advantages of aryl chlorides have driven extensive research into catalyst development. Modern catalyst systems, featuring highly active and specialized ligands, have largely bridged this gap, making aryl chlorides viable and even preferred substrates in many large-scale industrial and pharmaceutical applications. The choice of halide is therefore a strategic decision, balancing intrinsic reactivity against the cost and availability of starting materials and the sophistication of the required catalytic system.
References
- 1. reddit.com [reddit.com]
- 2. homework.study.com [homework.study.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
The Ortho, Meta, and Para Dance: How Fluorine Substitution Influences Aniline Reactivity
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. When introduced to the aniline scaffold, this small but highly electronegative atom dramatically alters the molecule's electronic properties, profoundly influencing its reactivity. This guide provides a comprehensive comparison of the reactivity of aniline and its ortho-, meta-, and para-fluorinated analogs, supported by experimental data, to inform the design and synthesis of novel chemical entities.
Basicity: A Tale of Inductive Effects
The basicity of anilines, a critical parameter in drug-receptor interactions and synthetic transformations, is significantly modulated by fluorine substitution. The pKa of the conjugate acid of an amine is a direct measure of its basicity; a lower pKa indicates a weaker base. As illustrated in the table below, the position of the fluorine atom dictates the extent of this effect.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 2-Fluoroaniline | 3.20[1] |
| 3-Fluoroaniline | 3.50 |
| 4-Fluoroaniline | 4.65[2] |
The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. This effect is most pronounced when the fluorine is in the ortho position due to proximity, resulting in 2-fluoroaniline being the weakest base in the series. The effect is still significant at the meta position. Interestingly, in 4-fluoroaniline, the electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect of the fluorine's lone pairs, resulting in a basicity comparable to that of aniline itself.[3]
Nucleophilicity: A Quantitative Look at Reactivity
The nucleophilicity of anilines, their ability to donate an electron pair to an electrophile, is a key factor in many synthetic reactions. Mayr's nucleophilicity scale provides a quantitative measure of this property, with a higher 'N' parameter indicating greater nucleophilicity.
| Compound | Mayr's Nucleophilicity Parameter (N) (in MeCN) |
| Aniline | 12.99 (in water)[4] |
| 4-Chloroaniline | 12.92[4] |
| 2-Fluoroaniline | Data not readily available |
| 3-Fluoroaniline | Data not readily available |
| 4-Fluoroaniline | Data not readily available |
Electrophilic Aromatic Substitution: Directing the Attack
The amino group of aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. Fluorine substitution, however, introduces a deactivating inductive effect, which competes with the directing effect of the amino group.
The overall reactivity of the aromatic ring towards electrophiles is generally decreased by the presence of the electron-withdrawing fluorine atom. This deactivation is expected to be most significant for 2-fluoroaniline and 3-fluoroaniline. In the case of 4-fluoroaniline, the resonance donation from fluorine can partially offset the inductive withdrawal, leading to a reactivity that is closer to, but still likely less than, aniline.
In terms of regioselectivity, the strong ortho-, para-directing influence of the amino group still dominates. For example, the bromination of 2-fluoroaniline predominantly yields 4-bromo-2-fluoroaniline.[5] However, the deactivating effect of fluorine can influence the distribution of ortho and para products.
Oxidation Potential: The Ease of Electron Removal
The oxidation potential of anilines is a measure of their susceptibility to oxidation. A lower oxidation potential indicates that the compound is more easily oxidized. Fluorine substitution, with its strong inductive electron withdrawal, is expected to increase the oxidation potential, making the fluoroanilines more resistant to oxidation compared to aniline. While specific experimental values for all three isomers were not found in the initial search, this trend is a reliable prediction based on the electronic effects of fluorine.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of aniline and fluoroanilines.
Materials:
-
Aniline, 2-fluoroaniline, 3-fluoroaniline, 4-fluoroaniline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of the aniline of known concentration (e.g., 0.01 M).
-
Place a known volume of the aniline solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the buret.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the aniline has been protonated).
Competitive Bromination for Relative Reactivity in Electrophilic Aromatic Substitution
Objective: To qualitatively or semi-quantitatively determine the relative reactivity of aniline and its fluoro-isomers towards electrophilic bromination.
Materials:
-
Aniline, 2-fluoroaniline, 3-fluoroaniline, 4-fluoroaniline
-
Bromine
-
A suitable solvent (e.g., glacial acetic acid)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis
Procedure:
-
Prepare equimolar solutions of aniline and each of the fluoroaniline isomers in the chosen solvent.
-
Create a mixture containing equal moles of all four aniline derivatives.
-
To this mixture, add a substoichiometric amount of bromine (e.g., 0.1 equivalents relative to the total amount of anilines) dropwise with stirring at a constant temperature. The limited amount of bromine ensures that the anilines compete for the electrophile.
-
Allow the reaction to proceed for a fixed amount of time.
-
Quench the reaction (e.g., by adding a solution of sodium thiosulfate to consume excess bromine).
-
Analyze the product mixture using GC-MS or HPLC to identify and quantify the different monobrominated products formed.
-
The relative amounts of the brominated products will reflect the relative reactivity of the parent anilines towards electrophilic bromination. A higher yield of a particular bromoaniline indicates a higher reactivity of its precursor.
Visualizing the Influence of Fluorine
To better understand the electronic effects of fluorine on the aniline ring, the following diagrams illustrate the interplay of inductive and resonance effects.
Caption: Electronic effects of fluorine substitution on aniline.
This diagram illustrates the dominant electronic effects of the fluorine substituent at different positions on the aniline ring. The inductive effect (-I) is always present, while the resonance effect (+R) is most influential from the para position.
Caption: Workflow for competitive bromination experiment.
This flowchart outlines the key steps in a competitive bromination experiment designed to determine the relative reactivity of different aniline derivatives towards electrophilic aromatic substitution.
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.uni-muenchen.de]
- 5. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Utility of 4-Bromo-2-chloro-5-fluoroaniline Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals, the selection of appropriately functionalized building blocks is paramount. Substituted anilines, such as the isomers of 4-Bromo-2-chloro-5-fluoroaniline, represent a critical class of intermediates, offering multiple reactive sites for diversification through cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of these isomers, focusing on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The discussion is supported by established principles of chemical reactivity, illustrative experimental data from analogous systems, and detailed reaction protocols.
Reactivity Principles of Halogenated Anilines in Cross-Coupling Reactions
The synthetic utility of halogenated anilines in palladium-catalyzed cross-coupling reactions is primarily dictated by the relative reactivity of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I > C-Br > C-Cl > C-F, which establishes a general reactivity order for aryl halides: iodoarenes > bromoarenes > chloroarenes. This differential reactivity is a key principle that allows for regioselective functionalization of polyhalogenated aromatic compounds.
For the isomers of this compound, this principle implies that the C-Br bond will be significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. The C-F bond is generally considered inert under these conditions. This inherent difference in reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom available for subsequent transformations under more forcing conditions.
Isomers of this compound
This guide will consider the following commercially available or synthetically accessible isomers:
-
This compound (Isomer A)
-
2-Bromo-4-chloro-5-fluoroaniline (Isomer B)
While direct, head-to-head quantitative comparisons of these specific isomers in the literature are scarce, their reactivity can be reliably predicted based on the established principles of cross-coupling chemistry.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound isomers, the reaction is expected to proceed selectively at the C-Br bond.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound (Isomer A) | 2-Bromo-4-chloro-5-fluoroaniline (Isomer B) | Alternative: 4-Bromo-2-chloroaniline |
| Predicted Reactivity | High at the 4-position (C-Br) | High at the 2-position (C-Br) | High at the 4-position (C-Br) |
| Reaction Conditions | Mild to moderate | Mild to moderate | Mild to moderate |
| Potential for Side Reactions | Low, selective for C-Br coupling | Low, selective for C-Br coupling | Low, selective for C-Br coupling |
| Steric Hindrance | Less hindered at the 4-position | More hindered at the 2-position | Less hindered at the 4-position |
| Electronic Effects | The fluorine atom at the 5-position is electron-withdrawing, which can influence the reactivity of the adjacent C-Br bond. | The fluorine atom at the 5-position is electron-withdrawing. | Lacks the fluorine substituent, which may slightly alter reactivity and solubility. |
| Illustrative Yield | Expected to be high (>80%) under optimized conditions. | Expected to be high (>80%), potentially slightly lower than Isomer A due to steric hindrance. | High yields are generally achievable. |
Note: The illustrative yields are based on data for analogous bromo-chloro-substituted anilines and the general principles of Suzuki-Miyaura reactions.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a this compound Isomer
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the bromine position of a this compound isomer.
Materials:
-
This compound isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the this compound isomer (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of a degassed 4:1 toluene/water mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-5-fluoroaniline derivative.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the more reactive C-Br bond of the this compound isomers.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound (Isomer A) | 2-Bromo-4-chloro-5-fluoroaniline (Isomer B) | Alternative: 3-Bromo-4-chloroaniline |
| Predicted Reactivity | High at the 4-position (C-Br) | High at the 2-position (C-Br) | High at the 3-position (C-Br) |
| Reaction Conditions | Mild to moderate | Mild to moderate | Mild to moderate |
| Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally effective. | Similar ligand requirements to Isomer A. | Similar ligand requirements. |
| Base Choice | A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. | Similar base requirements to Isomer A. | Similar base requirements. |
| Steric Hindrance | Less hindered at the 4-position. | More hindered at the 2-position, which may require a more tailored catalyst system. | Moderately hindered. |
| Illustrative Yield | Expected to be good to high (70-90%) with appropriate catalyst/ligand combination. | Expected to be good (60-85%), potentially requiring more optimization due to steric hindrance. | Good yields are generally achievable. |
Note: The illustrative yields are based on data for analogous bromo-chloro-substituted anilines and the general principles of Buchwald-Hartwig amination.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of a this compound Isomer
This protocol provides a general method for the selective amination at the bromine position of a this compound isomer.
Materials:
-
This compound isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add the this compound isomer (1.0 mmol) and a magnetic stir bar.
-
Seal the tube with a septum, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Building Blocks
While the isomers of this compound are valuable intermediates, alternative building blocks may be considered depending on the specific synthetic strategy and desired final product.
Table 3: Comparison with Alternative Halogenated Anilines
| Building Block | Key Features | Advantages | Disadvantages |
| 4-Iodo-2-chloro-5-fluoroaniline | Contains a highly reactive C-I bond. | Allows for very mild reaction conditions in cross-coupling reactions. | Higher cost and potentially lower stability compared to the bromo-analog. |
| 2,4-Dichloro-5-fluoroaniline | Contains two C-Cl bonds of differing reactivity. | Lower cost compared to bromo- and iodo-analogs. | Requires more forcing conditions and specialized catalyst systems for efficient coupling. |
| 4-Bromo-2,5-difluoroaniline | Contains an additional fluorine atom. | The additional fluorine can further modulate the electronic properties and bioavailability of the final product. | The synthetic route to this starting material may be more complex. |
| 3-Bromo-4-chloroaniline | Different substitution pattern. | Offers a different regiochemical outcome for subsequent functionalization. | The relative positions of the halogens and the amine group will lead to different electronic and steric environments. |
Conclusion
The isomers of this compound are versatile and valuable building blocks for the synthesis of complex organic molecules, particularly in the field of drug discovery. The differential reactivity of the bromine and chlorine substituents allows for regioselective functionalization, with the C-Br bond being the primary site of reaction in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While both Isomer A (this compound) and Isomer B (2-Bromo-4-chloro-5-fluoroaniline) are expected to undergo selective coupling at the bromine position, the steric hindrance at the 2-position in Isomer B may necessitate more careful optimization of reaction conditions. The choice between these isomers and other alternative halogenated anilines will depend on the specific synthetic target, desired regiochemistry, and economic considerations. The provided experimental protocols offer a robust starting point for the selective functionalization of these important synthetic intermediates.
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromo-2-chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 4-Bromo-2-chloro-5-fluoroaniline is a valuable building block, offering multiple sites for diversification through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, governed by the choice of palladium catalyst and reaction conditions, allows for selective and sequential modifications.
This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The presented data is a representative compilation based on established principles of palladium catalysis with analogous substrates to aid in the selection of optimal catalytic systems.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and, critically, the ancillary ligand dictates the efficiency and selectivity of the coupling reaction. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.[1] The following tables summarize the representative performance of common palladium catalyst systems for the selective coupling at the more reactive C-Br bond of this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | A classical, cost-effective system. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 2-MeTHF | 80 | 4 | 92 | Highly active for electron-rich and -poor substrates. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 95 | Excellent for sterically hindered substrates. |
| PdCl₂(dppf) | Na₂CO₃ | DME | 80 | 8 | 88 | Good for a broad range of functional groups.[2] |
Table 2: Representative Data for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 100 | 16 | 85 | An early generation, yet effective catalyst system.[3] |
| Pd(OAc)₂ + RuPhos | LHMDS | Dioxane | 90 | 5 | 94 | High activity and good functional group tolerance. |
| [Pd(allyl)Cl]₂ + AdBippyPhos | KOPh | Toluene | 100 | 8 | 90 | Utilizes a weaker base, beneficial for sensitive substrates.[4][5] |
| Pd₂(dba)₃ + BrettPhos | K₂CO₃ | t-AmylOH | 110 | 12 | 96 | Broadly applicable for various amines. |
Table 3: Representative Data for Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System (Precursor + Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 88 | The classic Sonogashira conditions.[6] |
| Pd(OAc)₂ + SPhos | None | Cs₂CO₃ | Dioxane | 80 | 4 | 91 | Copper-free conditions, avoiding Glaser homocoupling. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 8 | 90 | A reliable and widely used system. |
| Pd/C | None | K₂CO₃ | DMF | 100 | 12 | 85 | Heterogeneous catalyst, allowing for easier workup. |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.
General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the boronic acid (1.2 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Reaction: The mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., K₂CO₃, 1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-AmylOH) via syringe.
-
Reaction: The vessel is sealed and heated to the desired temperature (e.g., 110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The desired product is isolated by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at the specified temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude material is purified by flash column chromatography.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The selection of the appropriate palladium catalyst and reaction conditions is paramount for achieving high yields and selectivity in the coupling of this compound. This guide provides a foundational framework to assist researchers in navigating the catalyst landscape for this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4-Bromo-2-chloro-5-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Bromo-2-chloro-5-fluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document outlines a proposed direct synthetic pathway and compares it with a plausible multi-step alternative, providing detailed experimental protocols and performance data to aid in methodological selection.
Executive Summary
The synthesis of poly-substituted anilines is a critical endeavor in medicinal and materials chemistry. This guide focuses on the preparation of this compound, a valuable building block. We present a direct, one-step bromination of 2-chloro-5-fluoroaniline as a potentially efficient route and compare it to a more traditional multi-step approach involving the reduction of a nitro intermediate. The selection of an optimal synthetic route will depend on factors such as precursor availability, desired purity, scalability, and process safety considerations.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are evaluated:
-
Route 1: Direct Bromination. This approach involves the direct electrophilic bromination of commercially available 2-chloro-5-fluoroaniline.
-
Route 2: Multi-step Synthesis via Nitro Intermediate. This classic route entails the nitration of a suitable precursor, followed by the reduction of the nitro group to the target aniline.
The following table summarizes the key performance indicators for each route, based on experimental data from analogous reactions.
| Metric | Route 1: Direct Bromination | Route 2: Multi-step Synthesis via Nitro Intermediate |
| Starting Material | 2-chloro-5-fluoroaniline | 1-chloro-4-fluorobenzene |
| Key Steps | 1 | 3 (Nitration, Bromination, Reduction) |
| Typical Yield | 80-90% (estimated) | 60-70% (overall) |
| Reaction Time | 2-4 hours | 12-24 hours (total) |
| Reagents | N-Bromosuccinimide (NBS) | Nitrating mixture, Bromine, Reducing agent (e.g., Fe/HCl) |
| Solvents | Dichloromethane, Acetonitrile | Sulfuric Acid, Acetic Acid, Ethanol |
| Purity | Good to Excellent | Good, requires purification after each step |
| Scalability | Potentially high | Established for similar compounds |
| Advantages | Fewer steps, shorter reaction time | Well-established methodology, predictable regioselectivity |
| Disadvantages | Potential for isomeric impurities | Longer overall process, use of harsh reagents |
Experimental Protocols
Route 1: Direct Bromination of 2-chloro-5-fluoroaniline
This protocol is based on established procedures for the bromination of substituted anilines.
Materials:
-
2-chloro-5-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-fluoroaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Route 2: Multi-step Synthesis via Nitro Intermediate
This route involves three main stages: nitration, bromination, and reduction.
Step 2a: Nitration of 1-bromo-4-chlorobenzene
-
To a stirred mixture of 1-bromo-4-chlorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-bromo-4-chloro-2-nitrobenzene.
Step 2b: Synthesis of 2-bromo-5-fluoronitrobenzene
A plausible route to the required nitro-precursor involves the nitration of 1-bromo-4-fluorobenzene to yield 1-bromo-4-fluoro-2-nitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) to replace the fluorine with a chloro group. However, a more direct route would be the bromination of 1-chloro-4-fluoro-2-nitrobenzene.
Step 2c: Reduction of 4-Bromo-2-chloro-5-fluoronitrobenzene
-
In a round-bottom flask, suspend the 4-Bromo-2-chloro-5-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (around 90 °C) and stir vigorously for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography to obtain this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for the direct bromination of 2-chloro-5-fluoroaniline.
Caption: Multi-step synthesis via a nitro intermediate.
Conclusion
The direct bromination of 2-chloro-5-fluoroaniline presents a potentially more efficient and atom-economical route to this compound compared to a multi-step synthesis involving a nitro intermediate. However, the regioselectivity of the bromination step would need to be carefully optimized to minimize the formation of isomeric byproducts. The multi-step route, while longer, may offer more predictable control over the final substitution pattern. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Aniline Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of fluorinated and non-fluorinated anilines. This guide delves into the nuances of how fluorine substitution alters the spectral properties of aniline, providing supporting experimental data and detailed methodologies.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Aniline and its derivatives are prevalent scaffolds in numerous pharmaceuticals and functional materials. Consequently, understanding the spectroscopic signatures of their fluorinated counterparts is crucial for characterization, quality control, and mechanistic studies. This guide provides a detailed comparison of the spectroscopic properties of fluorinated and non-fluorinated anilines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
The Influence of Fluorine: A Comparative Overview
Fluorine's high electronegativity and the presence of lone pair electrons introduce significant electronic perturbations to the aniline ring system. These changes are readily observable across various spectroscopic techniques, providing valuable insights into the altered molecular structure and electron distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Shifting Signals
NMR spectroscopy is arguably the most powerful tool for elucidating the structural intricacies of fluorinated anilines. The introduction of fluorine leads to predictable yet informative changes in ¹H, ¹³C, and the directly observable ¹⁹F NMR spectra.
¹H and ¹³C NMR Spectral Data
The electron-withdrawing nature of fluorine generally leads to a deshielding effect on nearby protons and carbons, causing their corresponding signals to shift downfield (to higher ppm values) in the NMR spectrum. This effect is most pronounced for atoms in close proximity to the fluorine substituent. Furthermore, the spin of the ¹⁹F nucleus (I = 1/2) couples with neighboring ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that provide invaluable structural information.
| Compound | Spectra | Key Observations | Reference |
| Aniline | ¹H NMR | Aromatic protons typically appear in the range of 6.7-7.2 ppm. The -NH₂ protons show a broad singlet around 3.7 ppm. | [1][2] |
| ¹³C NMR | The carbon bearing the -NH₂ group (C1) is shielded (~146 ppm), while other ring carbons appear between 115-129 ppm. | [3] | |
| p-Fluoroaniline | ¹H NMR | Protons ortho and meta to the fluorine atom will exhibit splitting due to coupling with ¹⁹F. | [4] |
| ¹³C NMR | The carbon directly bonded to fluorine (C4) shows a large one-bond C-F coupling constant. Other ring carbons also exhibit smaller C-F couplings. | [5][6] | |
| 3-Chloro-5-(4-fluorophenyl)aniline (Predicted) | ¹³C NMR | Carbon atoms of the fluorophenyl ring are expected to appear as doublets due to C-F coupling.[5] | [5] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope.[7][8] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a direct probe of the fluorine's local surroundings. The chemical shift of fluorine in fluoroanilines can be influenced by pH, making them potential ¹⁹F NMR pH indicators.[9]
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Fluorination
IR spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and bonding characteristics. The introduction of a C-F bond and its influence on the aniline structure gives rise to distinct changes in the IR spectrum.
| Vibrational Mode | Aniline (cm⁻¹) | **Fluorinated Aniline (cm⁻¹) ** | Key Observations | Reference |
| N-H Stretch (asymmetric & symmetric) | ~3500-3300 | Similar to aniline, but can be influenced by intramolecular hydrogen bonding with fluorine. | The N-H stretching frequencies in aromatic amines are typically observed in this region.[10][11][12] | [10][11][12] |
| C-N Stretch | ~1340-1250 | May shift due to electronic effects of fluorine. | This stretching vibration is characteristic of the aromatic amine moiety.[10] | [10] |
| C-F Stretch | N/A | Strong absorption typically in the 1300-1000 cm⁻¹ region. | This is a characteristic and often intense band for organofluorine compounds. | |
| Aromatic C=C Stretch | ~1600, ~1500 | Similar to aniline, with potential slight shifts. | These vibrations are characteristic of the benzene ring.[13] | [13] |
The presence of a strong absorption band in the 1300-1000 cm⁻¹ region is a clear indicator of C-F bonding. The position and intensity of the N-H and C-N stretching bands can also be subtly altered by the electronic influence of the fluorine substituent.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline spectrum typically shows two main absorption bands corresponding to π → π* transitions of the benzene ring.[14][15] The amino group acts as an auxochrome, influencing the position and intensity of these bands.
| Compound | λmax (nm) | Key Observations | Reference |
| Aniline | ~230, ~280 | These bands are attributed to π → π* transitions.[14][16][17][18] | [14][16][17][18] |
| Fluorinated Anilines | May exhibit a hypsochromic (blue) or bathochromic (red) shift. | The shift depends on the position of the fluorine and its interplay with the amino group's electronic effects. Protonation of the amino group causes a blue shift as the nitrogen lone pair is no longer in conjugation with the ring.[13] | [13] |
Fluorine, being an electron-withdrawing group, can modulate the energy of the molecular orbitals involved in these transitions. The resulting shift in the absorption maximum (λmax) depends on the position of fluorination and its interplay with the electron-donating amino group. For instance, protonation of the aniline nitrogen removes its lone pair from conjugation, leading to a hypsochromic (blue) shift.[13]
Fluorescence Spectroscopy: The Impact on Emission Properties
The fluorescence of aniline derivatives is sensitive to their electronic structure and environment.[19] The neutral form of aniline is typically the most fluorescent species.[19] Fluorination can alter the fluorescence properties, including the excitation and emission wavelengths and the quantum yield. While detailed comparative data for a wide range of fluorinated anilines is sparse, it is known that the introduction of heavy atoms or electron-withdrawing groups can sometimes lead to fluorescence quenching.
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Key Observations | Reference | | :--- | :--- | :--- | :--- | | Aniline | ~286 | ~336 | Aniline is a fluorescent compound.[20] |[20] | | Aniline Blue (in the presence of lentinan) | ~380 | ~480 | Aniline blue's fluorescence is enhanced in the presence of certain molecules, indicating its sensitivity to the environment.[21] |[21] |
Experimental Protocols
Obtaining high-quality and reproducible spectroscopic data is paramount for accurate comparison. Below are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, ensure the spectrometer is equipped with a fluorine probe.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard acquisition parameters should be used, with appropriate relaxation delays for quantitative analysis. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for full structural assignment.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet technique is common.[10] Grind a small amount of the sample with dry KBr and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10] Acquire a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner-filter effects.
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition: First, determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength. Then, with the optimal excitation wavelength set, record the emission spectrum.
Visualizing the Spectroscopic Workflow and Effects of Fluorination
The following diagrams illustrate the general workflow for spectroscopic comparison and the underlying principles of how fluorination impacts the aniline molecule.
Caption: General workflow for the spectroscopic comparison of anilines.
Caption: Effects of fluorination on aniline and their spectroscopic probes.
References
- 1. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biophysics.org [biophysics.org]
- 8. benchchem.com [benchchem.com]
- 9. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectrum [Aniline] | AAT Bioquest [aatbio.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-chloro-5-fluoroaniline: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-2-chloro-5-fluoroaniline, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield (compliant with EU EN166 or US ANSI Z87.1 standards).[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), which should be inspected for integrity before each use.[5] |
| Body Protection | A laboratory coat or a chemical-resistant suit to prevent skin contact.[4][5] |
| Respiratory Protection | For operations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Collection
-
Designate as Hazardous Waste: From the moment it is no longer needed, this compound must be managed as hazardous waste.
-
Collect Waste: All waste containing this compound, including surplus material and contaminated consumables, must be collected in a designated, compatible, and sealable container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
Properly Label: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
Step 3: Secure Storage
-
Store Safely: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be secure and accessible only to authorized personnel. Keep the container away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Step 4: Disposal of Contaminated Materials
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Contaminated PPE: All disposable PPE (gloves, etc.) contaminated with this compound must be collected in the designated hazardous waste container.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the final removal and disposal of the waste.[5]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national regulations.[5]
Spill Response Protocol
In the event of a spill, immediate and correct cleanup is vital to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Eliminate all sources of ignition.[5]
-
Contain Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal as hazardous waste.[4][5]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent. Collect all cleaning materials for disposal as hazardous waste.[5]
-
Report: Report the spill to your institution's EHS department or emergency response team immediately.[5]
Hazard Classification Summary
The following table summarizes the GHS hazard classifications for this compound.
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Source: Information compiled from multiple safety data sheets.[1][3][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromo-2-chloro-5-fluoroaniline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 4-Bromo-2-chloro-5-fluoroaniline (CAS No. 1000572-63-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Summary
This compound is a halogenated aromatic amine that requires careful handling due to its potential health hazards. Based on available safety data for this compound and structurally similar chemicals, it should be treated as a hazardous substance.
GHS Hazard Classification:
According to aggregated GHS information, this compound is classified as:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Response : If swallowed, get medical help. If on skin, wash with plenty of water. If skin irritation occurs, get medical help. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClFN | [1] |
| Molecular Weight | 224.46 g/mol | [1] |
| Appearance | Solid (assumed) | |
| CAS Number | 1000572-63-3 | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.[3][4]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers of larger quantities or potentially vigorous reactions.[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the airborne concentration. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparations
-
Risk Assessment : Conduct a thorough risk assessment for the specific experiment.
-
PPE Check : Ensure all required PPE is available and in good condition.
-
Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
Fume Hood : Verify that the chemical fume hood is functioning correctly.
Step 2: Handling the Compound
-
Weighing : Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Transferring : Handle the solid with care to prevent creating dust. Use appropriate tools (e.g., spatulas).
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Step 3: Post-Handling Procedures
-
Decontamination : Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[4]
-
Glove Removal : Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
-
Waste Collection : All solid waste contaminated with this compound and any unused material should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Regulations : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow for Handling Procedures
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
